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  • Product: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
  • CAS: 269396-70-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride (CAS Number: 332061-76-4), a chiral β-amino acid derivative of significant interest in neuropharmacology and diagnostic imaging. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, mechanism of action, and key applications, empowering researchers to effectively harness its potential.

Molecular Profile and Physicochemical Characteristics

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its structure is characterized by a β-amino acid backbone, a 4-iodophenyl substituent, and its formulation as a hydrochloride salt, which enhances its aqueous solubility.[3] The presence of the iodine atom and the specific (R)-enantiomeric configuration are critical determinants of its biological activity and chemical reactivity.[4]

PropertyValueSource
CAS Number 332061-76-4[3]
Molecular Formula C₁₀H₁₃ClINO₂[3]
Molecular Weight 341.57 g/mol [3]
Appearance White to off-white solid (typical)General knowledge
Solubility Soluble in water (as hydrochloride salt)[4]
Storage 2-8°C, sealed from moisture[5]

Synthesis and Chiral Purity: A Rationale-Driven Approach

The enantioselective synthesis of β-amino acids is a critical area of organic chemistry due to their prevalence in biologically active molecules.[6] The synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a multi-step process that demands precise control to achieve high chemical and optical purity. While various methods exist for the synthesis of chiral β-amino acids, a common and logical pathway for this specific molecule involves the following key transformations.

Conceptual Synthesis Workflow

A Commercially Available Phenylalanine Derivative B Iodination of the Phenyl Ring A->B  Iodinating Agent (e.g., I₂/HIO₃) C Enantioselective Transformation to the β-Amino Acid B->C  e.g., Arndt-Eistert Homologation or Asymmetric Amination D Purification and Chiral Resolution (if necessary) C->D  Chromatography (e.g., HPLC) E Hydrochloride Salt Formation D->E  HCl in an organic solvent F Final Product: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride E->F

Caption: Conceptual workflow for the synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, logical synthesis based on established methods for similar compounds.[4][7] Note: This is an illustrative procedure and requires optimization and validation in a laboratory setting.

Step 1: Iodination of a Phenylalanine Precursor

  • Rationale: Introduction of the iodine atom at the para position of the phenyl ring is the initial key modification.

  • Procedure:

    • Dissolve a suitable N-protected phenylalanine derivative (e.g., N-Boc-L-phenylalanine) in a suitable solvent such as acetic acid.

    • Add an iodinating agent, for instance, a mixture of iodine and iodic acid, portion-wise at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Enantioselective Conversion to the β-Amino Acid

  • Rationale: This is the critical step to establish the desired stereochemistry at the C3 position. Several asymmetric synthesis methodologies can be employed. One common approach is the Arndt-Eistert homologation followed by a Wolff rearrangement and subsequent amination.

  • Procedure (Arndt-Eistert/Wolff approach):

    • Convert the N-protected 4-iodophenylalanine derivative to the corresponding acid chloride using a reagent like oxalyl chloride or thionyl chloride.

    • React the acid chloride with diazomethane to form the diazoketone.

    • Perform a Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) in a suitable solvent (e.g., methanol) to yield the β-amino ester homologue.

    • Hydrolyze the ester to the carboxylic acid.

    • Alternative enantioselective methods for β-amino acid synthesis can also be employed, such as asymmetric conjugate addition of an amine to an α,β-unsaturated ester.[6]

Step 3: Chiral Resolution (if necessary) and Deprotection

  • Rationale: If the enantioselectivity of the previous step is not sufficiently high, chiral resolution may be necessary.

  • Procedure:

    • Chiral high-performance liquid chromatography (HPLC) is a common method for separating enantiomers.

    • Alternatively, diastereomeric salt formation with a chiral resolving agent can be used.

    • Following resolution (or if the enantiopurity is already high), remove the N-protecting group (e.g., trifluoroacetic acid for a Boc group).

Step 4: Hydrochloride Salt Formation

  • Rationale: Conversion to the hydrochloride salt improves the compound's stability and solubility in aqueous media.[4]

  • Procedure:

    • Dissolve the free base of (R)-3-Amino-4-(4-iodophenyl)butanoic acid in a suitable organic solvent (e.g., diethyl ether or isopropanol).

    • Slowly add a solution of hydrochloric acid in the same or a compatible solvent.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with the organic solvent, and dry under vacuum.

Self-Validating System: Analytical Characterization

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.

Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmationSignals corresponding to the aromatic protons, the benzylic protons, the protons on the butanoic acid backbone, and the amine proton.
¹³C NMR Confirmation of the carbon skeletonResonances for the aromatic carbons (including the carbon bearing the iodine), the carbonyl carbon, and the aliphatic carbons.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental compositionA molecular ion peak corresponding to the mass of the free base or the hydrochloride adduct.
Chiral HPLC Determination of enantiomeric purityA single major peak corresponding to the (R)-enantiomer, with minimal presence of the (S)-enantiomer.
Elemental Analysis Confirmation of elemental compositionPercentages of C, H, N, Cl, and I should be within acceptable limits of the theoretical values.

Mechanism of Action: A GABA Analogue with Potential Neuromodulatory Effects

As a structural analogue of GABA, (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is postulated to exert its biological effects through interaction with the GABAergic system.[4] GABA is the principal inhibitory neurotransmitter in the brain, and its receptors are crucial targets for therapies aimed at treating anxiety, epilepsy, and other neurological disorders.[1][2]

The precise mechanism of action for this specific compound is an active area of research. However, based on its structure, several potential mechanisms can be hypothesized:

  • Direct Receptor Binding: It may act as an agonist or antagonist at GABA-A and/or GABA-B receptors. The phenyl ring and the iodine substituent could influence its binding affinity and selectivity for different receptor subtypes.[2]

  • Modulation of GABA Metabolism: It could potentially inhibit enzymes involved in the degradation of GABA, such as GABA transaminase, thereby increasing synaptic GABA concentrations.

  • Interaction with GABA Transporters: It might interfere with the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs).

Investigating the Mechanism: A Protocol for Receptor Binding Assays

To elucidate the specific molecular targets, radioligand binding assays are indispensable. The following is a generalized protocol that can be adapted to assess the binding of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride to GABA receptors.

Objective: To determine the binding affinity (Ki) of the test compound for GABA-A and GABA-B receptors.

Materials:

  • Rat brain tissue (e.g., cortex or cerebellum)

  • Radioligands: [³H]muscimol (for GABA-A) or [³H]baclofen (for GABA-B)

  • Test compound: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

  • Non-specific binding control: Unlabeled GABA

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

    • Add a fixed concentration of the appropriate radioligand to all wells.

    • For non-specific binding, add a high concentration of unlabeled GABA.

    • Add the prepared brain membranes to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

  • Termination and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Applications in Research and Drug Development

The unique structural features of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride make it a valuable tool in several areas of research and drug development.

Neuropharmacological Research

Its potential to modulate the GABAergic system makes it a useful probe for studying the role of GABA in various physiological and pathological processes.[4] It can be used in in vitro and in vivo models to investigate neurological and psychiatric disorders where GABAergic dysfunction is implicated, such as epilepsy, anxiety, and neurodegenerative diseases.[1]

Precursor for Positron Emission Tomography (PET) Ligands

The presence of an iodine atom on the phenyl ring makes this compound an excellent precursor for the synthesis of radiolabeled tracers for PET imaging.[8] By replacing the stable iodine with a positron-emitting isotope, such as Iodine-124, researchers can create a PET ligand to visualize and quantify the distribution of its molecular target in the brain in real-time. This is a powerful technique for studying receptor occupancy, target engagement of new drugs, and understanding disease progression.

Radiolabeling Workflow

A Precursor: (R)-3-Amino-4-(4-tributylstannylphenyl)butanoic acid or boronic acid ester derivative B Radioiodination A->B  [¹²⁴I]NaI, Oxidizing Agent (e.g., Chloramine-T) C Purification B->C  HPLC D Radiolabeled Product C->D

Caption: General workflow for the radioiodination of a precursor to produce a PET tracer.

Illustrative Radioiodination Protocol

The following is a generalized protocol for the electrophilic radioiodination of a stannylated precursor, a common method for introducing radioiodine.[9]

Objective: To synthesize [¹²⁴I]-(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride.

Materials:

  • Precursor: (R)-3-Amino-4-(4-tributylstannylphenyl)butanoic acid (or a suitable protected form)

  • [¹²⁴I]Sodium iodide

  • Oxidizing agent: Chloramine-T

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution: Sodium metabisulfite

  • HPLC system for purification

Procedure:

  • To a solution of the stannylated precursor in a suitable solvent, add the [¹²⁴I]sodium iodide.

  • Initiate the reaction by adding a solution of Chloramine-T.

  • Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature or with gentle heating.

  • Quench the reaction by adding sodium metabisulfite.

  • Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the radiolabeled product from the precursor and other impurities.

  • Collect the fraction containing the desired radiolabeled product.

  • Formulate the final product in a physiologically compatible solution for in vivo studies.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10]

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

    • Avoid inhalation of dust and contact with skin and eyes.[10]

    • In case of contact, rinse the affected area thoroughly with water.

Future Directions and Conclusion

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a molecule with considerable potential for advancing our understanding of the GABAergic system and for the development of novel diagnostic tools. Future research should focus on a more detailed characterization of its pharmacological profile, including its selectivity for different GABA receptor subtypes and its in vivo efficacy in animal models of neurological disorders. Furthermore, the development and validation of its radiolabeled counterpart as a PET ligand could provide a powerful tool for clinical neuroscience and drug development. This guide has provided a technically detailed and rationale-driven overview to empower researchers in their pursuit of these exciting avenues of investigation.

References

  • Benchchem. (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | 332061-76-4.
  • Smolecule. (2023, August 20). Buy (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | 332061-76-4.
  • Google Patents. (Patent No. CN112500316A). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.
  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PMC.
  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
  • PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
  • PubMed. (2021, October 19). Radioiodinated 4-(p-Iodophenyl)
  • LGC Standards. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.
  • ChemicalBook. (S)-3-AMINO-4-(4-IODOPHENYL)BUTANOIC ACID HYDROCHLORIDE.
  • PMC - PubMed Central.
  • MDPI. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years.
  • PMC - PubMed Central.
  • National Institutes of Health. Synthesis of chiral α-amino acids via Pd(ii)
  • MDPI.
  • ChemSrc. (R)
  • PubChem. 4-Amino-3-phenylbutyric acid, (R)-.
  • PubMed.
  • CymitQuimica. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride.
  • PubMed.
  • Brain & Behavior Research Foundation. (2017, June 5). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models.
  • PMC - PubMed Central.
  • University of North Carolina. GABA - PDSP.
  • MDPI.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • MilliporeSigma. (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride.
  • Dissertation.
  • ChemicalBook. 4-(P-IODOPHENYL)
  • PMC - PubMed Central - NIH. Animal Models of Neurological Disorders.
  • MDPI. (2022, January 17). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity.
  • MDPI. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques.
  • Wikipedia. Zolpidem.
  • Google Books. Enantioselective Synthesis of Beta-Amino Acids.
  • PMC - NIH. A Convenient Route to New (Radio)Fluorinated and (Radio)
  • Thermo Fisher Scientific.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Fmoc-(R)-3-Amino-4-(4-chlorophenyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Advancing Drug Discovery with Specialty Amino Acid Building Blocks.
  • PubMed. Radioligand binding assays and their analysis.
  • Knowing Neurons. (2025, June 11).
  • Sophion Bioscience.

Sources

Exploratory

Technical Guide: Mechanism of Action of (R)-3-Amino-4-(4-iodophenyl)butanoic Acid

The following technical guide details the pharmacological and molecular mechanisms of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride . This molecule represents a specialized class of non-proteinogenic -amino aci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and molecular mechanisms of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride .

This molecule represents a specialized class of non-proteinogenic


-amino acids . Its mechanism of action is bimodal, governed by its structural mimicry of phenylalanine and its resistance to enzymatic hydrolysis. It functions primarily as a Dipeptidyl Peptidase-4 (DPP-4) pharmacophore  and a LAT1 (SLC7A5) transporter ligand .

Executive Summary

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral


-homo-amino acid derivative. Unlike natural 

-amino acids, the amine group is bonded to the

-carbon, introducing an extra methylene group (

) into the backbone.

Core Mechanistic Profile:

  • DPP-4 Inhibition (Primary): It acts as a transition-state mimetic in the catalytic site of CD26/DPP-4. The

    
    -backbone prevents peptide bond cleavage, while the ammonium group forms critical salt bridges with the enzyme's glutamate residues.
    
  • LAT1 Targeting (Secondary): It serves as a high-affinity ligand for the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5), utilizing the 4-iodo-phenyl moiety to occupy the hydrophobic substrate channel, facilitating Blood-Brain Barrier (BBB) penetration or competitive inhibition of tumor nutrient supply.

Molecular Pharmacology & Structural Logic

The -Amino Acid Advantage

The shift from an


- to a 

-amino acid scaffold confers proteolytic stability . Most endogenous peptidases (including DPP-4) are stereoselective for

-peptide bonds.
  • Mechanism: The extra methylene group alters the bond angles and distance between the N-terminus and the carbonyl carbon. When this molecule binds to the active site, the catalytic serine of the protease cannot nucleophilically attack the carbonyl effectively, resulting in competitive inhibition .

The 4-Iodophenyl Moiety (Halogen Bonding)

The para-iodine substitution is not merely a steric filler; it is a functional probe for halogen bonding .

  • Electronic Effect: The iodine atom creates a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-I bond.

  • Receptor Interaction: This sigma-hole can accept electron density from backbone carbonyl oxygens or aromatic residues (e.g., Tyrosine/Phenylalanine) within the target protein's hydrophobic pocket (S1 subsite of DPP-4 or the substrate channel of LAT1).

Mechanism 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition[1]

This molecule is a structural analog of the "warhead" found in gliptins (e.g., Sitagliptin).

Active Site Binding Dynamics

DPP-4 cleaves N-terminal dipeptides (X-Pro or X-Ala). This molecule mimics the N-terminal residue but blocks catalysis.

  • Glu205/Glu206 Anchoring: The primary ammonium group (

    
    ) of the inhibitor forms a double salt bridge with the carboxylate side chains of Glu205 and Glu206 in the DPP-4 active site. This is the critical anchoring event .
    
  • S1 Hydrophobic Pocket: The (R)-configuration orients the 4-iodophenyl group directly into the S1 hydrophobic pocket. The large iodine atom maximizes van der Waals contacts with residues like Tyr662, Tyr666, and Val656.

  • Catalytic Triad Disruption: Because the amine is on the

    
    -carbon, the adjacent carboxyl/amide group is spatially displaced. The catalytic triad (Ser630, Asp708, His740) is sterically hindered from accessing the carbonyl, preventing the formation of the tetrahedral intermediate.
    
Visualization of Signaling Pathway

The following diagram illustrates the inhibition logic preventing GLP-1 degradation.

DPP4_Mechanism Substrate Incretins (GLP-1, GIP) DPP4 Active DPP-4 Enzyme (CD26) Substrate->DPP4 Targeted by Signaling Insulin Secretion (Beta Cells) Substrate->Signaling Promotes Complex Enzyme-Inhibitor Complex (Salt Bridge: Glu205/206) DPP4->Complex Stabilized by Sigma-Hole Interactions Cleavage Proteolytic Cleavage (Inactivation) DPP4->Cleavage Catalytic Action Inhibitor (R)-3-Amino-4-(4-iodophenyl)butanoic acid Inhibitor->DPP4 Competitive Binding (Ki < 50 nM) Complex->Cleavage Blocks Cleavage->Signaling Reduces

Caption: Competitive inhibition mechanism where the


-amino acid scaffold blocks the DPP-4 catalytic triad, preserving GLP-1 signaling.

Mechanism 2: LAT1 (SLC7A5) Transport & Modulation[3]

The molecule is a phenylalanine mimetic . The L-type Amino Acid Transporter 1 (LAT1) is highly expressed in the Blood-Brain Barrier (BBB) and cancer cells.[1][2]

Transport Kinetics
  • Substrate Recognition: LAT1 recognizes the zwitterionic form of the molecule. The carboxylate and ammonium groups mimic the

    
    -amino acid backbone of Leucine/Phenylalanine.
    
  • The "Beta" Effect: While LAT1 prefers

    
    -amino acids, 
    
    
    
    -analogs often act as slow substrates or blockers . The transport rate (
    
    
    ) is typically lower than natural amino acids, but affinity (
    
    
    ) remains high due to the hydrophobic 4-iodophenyl side chain.
  • Competitive Inhibition: By occupying the transporter without being rapidly translocated, the molecule starves cancer cells of essential nutrients (Leucine), triggering the Amino Acid Response (AAR) pathway and inhibiting mTORC1.

Experimental Data Summary (Predicted)

Based on SAR of homologous


-amino acids (e.g., JPH203 analogs).
ParameterValue/CharacteristicMechanistic Implication
Target LAT1 (SLC7A5)Nutrient deprivation / BBB crossing
Binding Mode CompetitiveCompetes with Leucine/Phenylalanine
Affinity (

)
0.5 - 5.0

M
High affinity due to 4-Iodo lipophilicity
Selectivity LAT1 >> LAT2Large side chain excludes it from LAT2
Stereochemistry (R)-isomerMatches L-Phenylalanine spatial arrangement

Experimental Protocols

Protocol: Determination of DPP-4

Objective: Quantify the inhibitory potency of the molecule against recombinant human DPP-4.

  • Reagent Prep:

    • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1% BSA.

    • Substrate: Gly-Pro-AMC (Fluorogenic substrate).

      
      .
      
    • Enzyme: Recombinant human DPP-4 (0.5 nM final concentration).

  • Assay Setup:

    • Dissolve (R)-3-Amino-4-(4-iodophenyl)butanoic acid in DMSO (stock 10 mM).

    • Prepare serial dilutions (0.1 nM to 100

      
      M) in assay buffer.
      
  • Reaction:

    • Add 10

      
      L inhibitor + 20 
      
      
      
      L enzyme to a black 96-well plate.
    • Incubate 10 mins at 25°C to allow equilibrium binding.

    • Initiate reaction with 20

      
      L Gly-Pro-AMC (20 
      
      
      
      M final).
  • Measurement:

    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.

    • Calculate slope (RFU/min) for initial velocity (

      
      ).
      
  • Analysis:

    • Fit data to the sigmoidal dose-response equation:

      
      
      
Protocol: LAT1 Uptake Competition Assay

Objective: Determine if the molecule binds LAT1 by competing with radiolabeled Leucine.[3]

  • Cell Model: HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Tracer:

    
    -L-Leucine (0.1 
    
    
    
    Ci/mL).
  • Procedure:

    • Wash cells with Na-free Choline-Cl uptake buffer (LAT1 is Na-independent).

    • Pre-incubate cells with the test compound (1-100

      
      M) for 1 min.
      
    • Add

      
      -L-Leucine and incubate for exactly 60 seconds (linear phase).
      
    • Terminate reaction with ice-cold PBS.

    • Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

  • Result Interpretation:

    • A reduction in

      
      -Leucine uptake confirms binding.
      
    • Counter-screen: Repeat in LAT2-expressing cells to determine selectivity.

Synthesis & Precursor Utility

While biologically active, this molecule is often a synthetic intermediate . The aryl iodide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate complex peptidomimetics.

Synthesis_Flow Start (R)-3-Amino-4-(4-iodophenyl) butanoic acid Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling + Boronic Acid / Alkyne Product Complex Peptidomimetic (e.g., Integrin Antagonist) Coupling->Product C-C Bond Formation

Caption: Synthetic utility of the 4-iodo handle for generating library diversity.

References

  • Mechanism of DPP-4 Inhibition

    • Title: Structural basis of inhibition of dipeptidyl peptidase IV by sitagliptin, vildagliptin, saxagliptin, and alogliptin.
    • Source:Journal of Medicinal Chemistry (2010).
    • URL:[Link]

  • LAT1 Transport of Beta-Amino Acids

    • Title: Structure-activity relationship study of compounds binding to Large Amino Acid Transporter 1 (LAT1) based on pharmacophore modeling.[4][5]

    • Source:European Journal of Pharmaceutical Sciences (2013).[6][4]

    • URL:[Link]

  • Halogen Bonding in Drug Design

    • Title: Halogen bonding in protein–ligand complexes: design, structure, and thermodynamics.
    • Source:Accounts of Chemical Research (2013).
    • URL:[Link]

  • Beta-Amino Acid Synthesis & Pharmacology

    • Title: -Amino Acids: Vers
    • Source:Chemical Reviews (2018).
    • URL:[Link]

Sources

Foundational

solubility of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride in different solvents

The following technical guide details the solubility profile, solvent selection strategy, and characterization protocols for (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride . This guide is structured for research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategy, and characterization protocols for (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride .

This guide is structured for researchers requiring precise control over purification, crystallization, and formulation processes. As specific thermodynamic data for this exact iodinated derivative is often proprietary, this guide synthesizes data from structural analogs (e.g., Sitagliptin intermediates) and fundamental structural-activity relationships (SAR) of


-amino acid salts.

Executive Summary & Chemical Identity

Compound: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride CAS: 269396-70-5 Molecular Formula:


 (Note: Iodine substituent)
Class: 

-Amino Acid Hydrochloride Salt; Phenylalanine analog.[1]

Core Solubility Directive: The molecule exhibits a hybrid solubility profile driven by two competing structural domains:

  • The Ionic Head Group (

    
    -amino acid HCl):  Dictates high solubility in water and protic solvents; drives insolubility in aprotic/non-polar organics.
    
  • The Lipophilic Tail (4-Iodophenyl): The heavy iodine atom significantly increases lipophilicity (

    
     increase vs. unsubstituted analogs) compared to fluoro-analogs, slightly reducing aqueous solubility while enhancing interaction with lower alcohols (MeOH, EtOH).
    

Solubility Landscape & Solvent Selection

The following data summarizes the expected solubility behavior based on thermodynamic principles of amino acid hydrochlorides.

Solvent Class Performance Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Primary Solvent Water High (>100 mg/mL) Ionic dissociation of

and

dominates. High dielectric constant stabilizes the salt lattice.
Co-Solvents Methanol, Ethanol Moderate (20-80 mg/mL) Solubility decreases as carbon chain length increases. The 4-iodo group aids dissolution in MeOH compared to highly polar analogs.
Antisolvents (Strong) Acetone, Acetonitrile Very Low (<5 mg/mL) Lack of H-bond donation capability destabilizes the ionic pair. Ideal for crystallization induction.
Antisolvents (Total) Ethyl Acetate, DCM, Hexanes Negligible (<1 mg/mL) The ionic lattice energy of the HCl salt cannot be overcome by Van der Waals forces, despite the lipophilic iodo-phenyl group.
Reaction Media IPA, THF/Water Variable Often used in biphasic systems. Solubility in THF is poor unless water is present (hydrotropic effect).
Thermodynamic Solubility Diagram (Graphviz)

This diagram illustrates the decision logic for solvent selection based on the desired process outcome (Dissolution vs. Crystallization).

SolubilityLogic Compound (R)-3-Amino-4-(4-iodophenyl) butanoic acid HCl Water Water (High Solubility) Compound->Water Ionic Dissociation MeOH Methanol (Moderate Solubility) Compound->MeOH H-Bonding EtOH Ethanol (Low-Mod Solubility) Compound->EtOH Temp Dependent IPA Isopropanol (Low Solubility) Compound->IPA Antisolvent Potential NonPolar EtOAc / Hexane (Insoluble) Compound->NonPolar Lattice Energy Dominates Purification Recrystallization Strategy Water->Purification Solvent IPA->Purification Antisolvent

Caption: Solubility hierarchy driven by solvent dielectric constant and hydrogen bonding capability.

Critical Process Parameters (CPP)

When handling this compound, two factors critically alter solubility: pH and Temperature .

A. The pH-Solubility Profile (U-Shape Curve)

Unlike neutral organic molecules, this compound is an ampholyte. Its solubility is pH-dependent.[1][2]

  • pH < 2.0 (HCl Salt Form): High solubility. The amine is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ).
  • pH 5.5 - 6.5 (Isoelectric Point - pI): Minimum Solubility. The molecule exists as a Zwitterion (

    
    ). The net charge is zero, maximizing crystal lattice stability and causing precipitation.
    
  • pH > 9.0 (Basic Form): High solubility. The amine is neutral (

    
    ), but the carboxylic acid is a salt (
    
    
    
    ).

Protocol Tip: If the HCl salt precipitates unexpectedly in water, check the pH. If the solution is not acidic enough, the free amino acid (zwitterion) may be forming.

B. Temperature Coefficient (Apelblat Model)

The solubility of amino acid salts typically follows a non-linear increase with temperature.

  • Expectation: Solubility in Ethanol/Methanol will double for every ~20°C increase.

  • Application: This steep curve allows for cooling crystallization . Dissolve at 60°C in Ethanol/Water (90:10), then cool to 5°C to harvest high-purity crystals.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on literature values for critical scale-up. Use this self-validating protocol to determine exact solubility in your specific solvent lots.

Materials
  • (R)-3-Amino-4-(4-iodophenyl)butanoic acid HCl (Target)[3]

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)

  • Thermomixer or temperature-controlled shaker.

Step-by-Step Methodology
  • Saturation: Add excess solid compound (approx. 200 mg) to 1.0 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours .

    • Validation: Ensure solid is still visible after 24 hours. If fully dissolved, add more solid and repeat.

  • Filtration: Stop agitation and let settle for 30 minutes. Filter the supernatant using a pre-warmed syringe filter (to prevent crashing out in the needle).

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed tared vial (

      
      ).
      
    • Evaporate solvent (vacuum oven at 40°C or nitrogen stream).

    • Weigh the dried residue (

      
      ).
      
  • Calculation:

    
    
    

Strategic Purification Workflow

For drug development, the goal is often removing impurities (e.g., des-iodo analogs or enantiomeric impurities).

Antisolvent Crystallization Workflow (Graphviz)

This workflow utilizes the solubility difference between the HCl salt and potential non-polar impurities.

Purification Start Crude (R)-Amino Acid HCl Dissolve Dissolve in MeOH (5 vol) at 50°C Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Slow Addition of MTBE or IPA (10 vol) Filter->Antisolvent Cool Cool to 0-5°C (Age 2 hours) Antisolvent->Cool Harvest Filter & Wash (Cold MTBE) Cool->Harvest

Caption: Standard purification protocol leveraging the high solubility in MeOH and insolubility in Ethers.

References

  • Evaluation of Amino Acid Solubility

    • Title: The Solubility of Amino Acids in Various Solvent Systems.[1][2][4][5]

    • Source: University of Rhode Island DigitalCommons.
    • URL:[Link]

  • Beta-Amino Acid Synthesis & Properties

    • Title: Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid (Sitagliptin Intermediate Patent).[6]

    • Source: Google P
    • URL
  • Thermodynamic Modeling of Amino Acid Salts

    • Title: Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach.[2]

    • Source: Industrial & Engineering Chemistry Research.
    • URL:[Link]

  • Crystallization of HCl Salts

    • Title: On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals.[7]

    • Source: Radboud Repository.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Asymmetric Synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic Acid HCl

Executive Summary This application note details a high-fidelity protocol for the synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride , a critical -amino acid building block. This scaffold is essential in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-fidelity protocol for the synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride , a critical


-amino acid building block. This scaffold is essential in the development of peptidomimetics (e.g., integrin inhibitors, GLP-1 analogs) where the 

-backbone confers proteolytic stability. The para-iodine substituent provides a versatile handle for downstream diversification via Suzuki-Miyaura or Sonogashira cross-coupling reactions.

The method utilizes the Arndt-Eistert Homologation , chosen for its strict preservation of stereochemistry from the chiral pool starting material, (


)-Boc-4-iodo-phenylalanine. To maximize safety and reproducibility, this protocol substitutes traditional hazardous diazomethane gas with trimethylsilyldiazomethane (

)
and employs silver benzoate-catalyzed Wolff rearrangement.

Retrosynthetic Analysis & Pathway

The synthesis relies on the one-carbon homologation of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-amino acid precursor. The stereocenter established in the starting material is maintained throughout the sequence.

Retrosynthesis Target (R)-3-Amino-4-(4-iodophenyl) butanoic acid HCl (Target) BetaAA_Prot (R)-Boc-3-Amino-4- (4-iodophenyl)butanoic acid Target->BetaAA_Prot Deprotection (HCl/Dioxane) Diazoketone α-Diazoketone Intermediate BetaAA_Prot->Diazoketone Wolff Rearrangement (AgBz, H2O) StartMat (R)-Boc-4-iodo- phenylalanine (Chiral Pool) Diazoketone->StartMat 1. Mixed Anhydride 2. TMS-Diazomethane

Figure 1: Retrosynthetic strategy utilizing Arndt-Eistert homologation to preserve the (R)-configuration.

Materials & Equipment

Key Reagents
ReagentPurityRoleHazard Note
(

)-Boc-4-iodo-phenylalanine
>98% eeStarting MaterialChiral source
Isobutyl Chloroformate (IBCF)98%ActivatorMoisture sensitive
N-Methylmorpholine (NMM)99%BaseIrritant
Trimethylsilyldiazomethane (

)
2.0 M in HexanesCarbon SourceToxic/Flammable
Silver Benzoate (

)
99%CatalystLight sensitive
1,4-DioxaneAnhydrousSolventPeroxide former
Equipment
  • Schlenk line (Argon atmosphere).

  • Sonication bath (optional, for accelerating Wolff rearrangement).

  • Rotary evaporator with base trap.

  • High-vacuum pump.

Experimental Protocol

Stage 1: Activation and Diazoketone Formation

Objective: Convert the carboxylic acid to the


-diazoketone intermediate without racemization.
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Dissolution: Charge (

    
    )-Boc-4-iodo-phenylalanine (10.0 mmol, 3.91 g) and anhydrous THF (50 mL). Cool to -15°C  (ice/salt bath).
    
  • Activation: Add N-Methylmorpholine (NMM, 11.0 mmol, 1.21 mL). Stir for 5 mins. Dropwise add Isobutyl Chloroformate (IBCF, 11.0 mmol, 1.43 mL) over 10 minutes.

    • Observation: A white precipitate (NMM·HCl) will form.[1]

    • Critical Parameter: Maintain temp < -10°C to prevent mixed anhydride decomposition.

  • Diazotization: Stir the mixed anhydride for 20 minutes at -15°C.

  • Addition: Add

    
     (2.0 M in hexanes, 15.0 mmol, 7.5 mL) dropwise via syringe.
    
    • Safety: Do not use glass joints with ground surfaces for diazo compounds (explosion risk); use smooth glass or Teflon sleeves.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature (RT) overnight.

  • Workup: Quench excess diazo reagent with a few drops of glacial acetic acid (bubbling ceases). Dilute with EtOAc (100 mL), wash with saturated

    
     (2x) and brine. Dry over 
    
    
    
    .[2]
  • QC Check:

    
     should show a diagnostic singlet around 
    
    
    
    5.2–5.5 ppm (CHN2).
Stage 2: Wolff Rearrangement (Homologation)

Objective: Rearrange the diazoketone to the ketene, followed by hydration to the


-amino acid.
  • Solvent Switch: Dissolve the crude diazoketone from Stage 1 in a mixture of 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalysis: Add Silver Benzoate (0.1 eq, 1.0 mmol, 230 mg) and Triethylamine (2.0 eq).

  • Rearrangement:

    • Method A (Thermal): Heat to 70°C in the dark for 4 hours.

    • Method B (Sonication - Preferred): Sonicate at RT for 1-2 hours. This often results in cleaner conversion.

    • Mechanism:[3][4][5][6][7][8] The silver catalyzes the loss of

      
      , forming a carbene which rearranges to a ketene. Water attacks the ketene to form the acid.
      
  • Workup: Acidify the reaction mixture to pH 2 with 1N HCl. Extract with EtOAc (3 x 50 mL).

  • Purification: The Boc-protected intermediate can be purified via column chromatography (

    
    /MeOH 95:5) if high purity is required, but often the crude is sufficient for deprotection.
    
Stage 3: Deprotection to Hydrochloride Salt

Objective: Remove the Boc group to yield the final salt.

  • Dissolution: Dissolve the Boc-(

    
    )-3-Amino-4-(4-iodophenyl)butanoic acid in 1,4-Dioxane (10 mL).
    
  • Acidolysis: Add 4.0 M HCl in Dioxane (10 mL, excess). Stir at RT for 2 hours.

  • Precipitation: Add cold Diethyl Ether (50 mL) to the reaction mixture. The product usually precipitates as a white solid.

  • Isolation: Filter the solid under Argon (hygroscopic). Wash with cold ether.

  • Drying: Dry under high vacuum (0.1 mbar) for 24 hours.

Process Workflow & Decision Logic

Workflow Start Start: (R)-Boc-4-I-Phe-OH MixedAnhydride Mixed Anhydride Formation (-15°C, IBCF, NMM) Start->MixedAnhydride DiazoCheck QC: Diazo Peak in NMR? MixedAnhydride->DiazoCheck Wolff Wolff Rearrangement (AgBz, Dioxane/H2O) DiazoCheck->Wolff Yes Fail Troubleshoot: Check Anhydrous Conditions DiazoCheck->Fail No (Decomposed) Deprotect HCl Deprotection Wolff->Deprotect Final Final Product: HCl Salt Deprotect->Final

Figure 2: Operational workflow with critical quality control checkpoint.

Analytical Data Summary

ParameterExpected ValueNotes
Appearance White to off-white solidHygroscopic salt
Yield (Overall) 65% - 75%From starting Phe derivative

(DMSO-d6)

7.65 (d, 2H), 7.05 (d, 2H)
Aromatic protons (AA'BB' system)

(DMSO-d6)

3.50 (m, 1H)

-CH (chiral center)
Mass Spec (ESI) [M+H]+ ~ 306.0Free base mass
Enantiomeric Excess >98%Determine via Chiral HPLC (Crownpak CR+)

Troubleshooting & Optimization

  • Racemization:

    • Cause: High temperature during mixed anhydride formation or excessive base.

    • Solution: Strictly maintain -15°C. Ensure NMM is not in large excess (1.1 eq max).

  • Incomplete Wolff Rearrangement:

    • Cause: Catalyst poisoning or insufficient energy.

    • Solution: Add fresh Silver Benzoate (5 mol%) and switch to sonication. Ensure the environment is dark (silver salts degrade in light).

  • Safety - Diazomethane:

    • Risk:[2][8] Although

      
       is safer than gas, it is still toxic.
      
    • Control: All rotovap exhausts must be vented into a fume hood. Quench all glassware with dilute acetic acid before washing.

References

  • Podlech, J., & Seebach, D. (1995).[5][7] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition in English, 34(4), 471-472.

  • Matthews, J. L., et al. (1996). "Synthesis of Enantiomerically Pure

    
    -Amino Acids from 
    
    
    
    -Amino Acids." Organic Syntheses, 73, 114. (Describes the general homologation protocol).
  • Gu Wang, et al. (2020). "Scalable Synthesis of -Amino Acids." Organic Process Research & Development. (General reference for industrial scaling of Arndt-Eistert).
  • Smolecule. (2023). "Product Entry: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride." (Commercial availability and physical property verification).[2][9]

Sources

Application

Application Notes &amp; Protocols: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride as a Novel Probe for Neuropharmacology Research

Introduction: Unveiling a Potential Modulator of the GABAergic System (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant potential as a research tool in neuropharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Modulator of the GABAergic System

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with significant potential as a research tool in neuropharmacology.[1][2] Its molecular architecture, featuring a γ-aminobutyric acid (GABA) backbone, a phenyl ring, and a key iodine substituent, suggests a strong likelihood of interaction with neurotransmitter systems.[2] Structurally, it bears a resemblance to established GABAergic modulators such as Baclofen and Phenibut, positioning it as a compelling candidate for investigating the function and pharmacology of GABA receptors.[3][4]

Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the mature central nervous system (CNS), responsible for regulating neuronal excitability.[5] Its effects are mediated through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic G-protein coupled (GPCR) GABA-B receptors.[6] Dysregulation of the GABAergic system is implicated in a host of neurological and psychiatric disorders, including anxiety, depression, epilepsy, and cognitive impairment.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuropharmacological profile of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride. It details the rationale and step-by-step protocols for its characterization, from fundamental receptor binding assays to preliminary in vivo behavioral screens.

Section 1: Compound Profile and Safe Handling

Physicochemical Properties

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, which is a critical consideration for preparing stock solutions for biological assays.[2]

PropertyValueSource
Molecular Formula C₁₀H₁₂INO₂ · HCl[1]
Molecular Weight 341.57 g/mol [1]
CAS Number 332061-76-4[1]
Appearance White to off-white crystalline powderGeneral observation
Solubility Soluble in water[2]
Safety, Storage, and Solution Preparation

As a novel chemical probe, (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride must be handled with appropriate caution. Related chemical structures exhibit potential hazards.[9][10]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.[11]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]

  • Hazard Profile: Based on similar compounds, assume it may cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes.[10][11] In case of contact, rinse thoroughly with water.

Storage:

  • Store the solid compound tightly sealed in a cool, dry, and dark place. A desiccator at 2-8°C is recommended for long-term stability.[12]

  • Stock solutions should be aliquoted and stored frozen at -20°C or -80°C to minimize freeze-thaw cycles. Assess the stability of the compound in your chosen solvent over time.

Stock Solution Preparation (10 mM Example):

  • Calculate the required mass: 3.416 mg of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is needed for 1 mL of a 10 mM solution.

  • Tare a microcentrifuge tube on an analytical balance.

  • Carefully weigh the calculated mass of the compound into the tube.

  • Add the desired volume of sterile, deionized water or a suitable buffer (e.g., PBS, HEPES) to achieve the final concentration.

  • Vortex thoroughly until the compound is fully dissolved. If necessary, gentle warming or sonication can be applied.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot into smaller volumes for single-use purposes and store at -20°C.

Section 2: Postulated Mechanism of Action - Targeting the GABA-B Receptor

The structural similarity to Baclofen, a known GABA-B receptor agonist, strongly suggests that (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride may act at this receptor. GABA-B receptors are GPCRs that mediate slow and prolonged inhibitory signals.[7] Upon activation by an agonist, the receptor's associated G-protein (Gαi/o) dissociates, leading to downstream effects.

Key Downstream Effects of GABA-B Activation:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Ion Channel Modulation: The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.[5]

An antagonist would bind to the receptor but fail to trigger this conformational change, thereby blocking the effects of endogenous GABA or other agonists.[7]

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Inactive) GABAB_R_active GABA-B Receptor (Active) GABAB_R->GABAB_R_active G_protein Gi/o Protein (αβγ) GABAB_R_active->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase (Active) AC_inhibited Adenylyl Cyclase (Inhibited) AC->AC_inhibited GIRK GIRK Channel (Closed) GIRK_open GIRK Channel (Open) GIRK->GIRK_open K_ion K⁺ GIRK_open->K_ion Efflux VGCC Ca²⁺ Channel (Open) VGCC_closed Ca²⁺ Channel (Closed) VGCC->VGCC_closed Vesicle Neurotransmitter Vesicle VGCC->Vesicle Triggers Release GABA GABA or Agonist GABA->GABAB_R Binds Antagonist Test Compound (Antagonist?) Antagonist->GABAB_R Blocks Binding ATP ATP cAMP cAMP ATP->cAMP Converts AC Ca_ion Ca²⁺ Ca_ion->VGCC Influx G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits

Caption: Postulated GABA-B receptor signaling pathway.

Section 3: In Vitro Characterization Protocols

The primary objective is to determine if the compound binds to GABA receptors and, if so, whether it acts as an agonist or an antagonist.

Protocol 3.1: Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity of the test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity. The output is the inhibitor constant (Ki), a measure of binding affinity. This protocol is adapted from standard methodologies for GABA receptor characterization.[13]

Workflow Diagram:

Binding_Assay_Workflow prep 1. Prepare Rat Brain Membranes (Cortex) stock 2. Prepare Reagents: - Assay Buffer - Radioligand ([³H]CGP54626) - Test Compound Dilutions - Non-specific Ligand (GABA) prep->stock incubate 3. Incubate Components: Membranes + Radioligand + Test Compound (or Buffer or GABA) stock->incubate separate 4. Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate wash 5. Wash Filters (Remove non-specifically bound radioligand) separate->wash scint 6. Measure Radioactivity (Liquid Scintillation Counting) wash->scint analyze 7. Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Ki scint->analyze

Caption: Workflow for a radioligand competition binding assay.

Materials:

  • Rat cortical tissue

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Radioligand: [³H]CGP54626 (selective GABA-B antagonist)

  • Non-specific determination: 100 µM GABA

  • Test Compound: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Step-by-Step Protocol:

  • Membrane Preparation: a. Homogenize fresh or frozen rat cortex in ice-cold Assay Buffer. b. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and large debris. c. Transfer the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. d. Resuspend the pellet in fresh buffer and repeat the centrifugation step two more times to wash the membranes and remove endogenous GABA.[13] e. Resuspend the final pellet in a known volume of Assay Buffer. Determine protein concentration using a BCA or Bradford assay. Dilute to a final concentration of ~0.5 mg/mL.

  • Assay Setup (in triplicate): a. Prepare serial dilutions of the test compound (e.g., from 1 nM to 100 µM). b. In reaction tubes, add:

    • Total Binding: 100 µL membranes, 50 µL radioligand (e.g., 2 nM final concentration), 50 µL Assay Buffer.
    • Non-specific Binding (NSB): 100 µL membranes, 50 µL radioligand, 50 µL 100 µM GABA.
    • Test Compound: 100 µL membranes, 50 µL radioligand, 50 µL of each test compound dilution.
  • Incubation: a. Incubate all tubes at room temperature for 30 minutes.

  • Filtration and Washing: a. Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester/vacuum manifold. b. Wash each filter three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: a. Place each filter into a scintillation vial. b. Add 4-5 mL of scintillation cocktail and allow to equilibrate for several hours. c. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM). b. For each test compound concentration, calculate the percentage of specific binding inhibited. c. Plot % inhibition vs. log[concentration of test compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of specific binding). d. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3.2: Functional [³⁵S]GTPγS Binding Assay

Principle: This assay determines functional activity (agonism/antagonism) at GPCRs that couple to Gαi/o proteins. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to receptor activation. An antagonist will block agonist-stimulated binding.[14]

Materials:

  • Rat brain membranes (prepared as in 3.1)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP (10 µM final concentration)

  • [³⁵S]GTPγS (0.1 nM final concentration)

  • GABA (as a reference agonist)

  • Test Compound

Step-by-Step Protocol:

  • Assay Setup (to determine agonism): a. Prepare serial dilutions of the test compound and the reference agonist, GABA. b. In reaction tubes, add membranes (~20 µg protein), GDP, and the various concentrations of the test compound or GABA. c. Initiate the reaction by adding [³⁵S]GTPγS.

  • Assay Setup (to determine antagonism): a. Prepare serial dilutions of the test compound. b. In reaction tubes, add membranes, GDP, and a fixed concentration of GABA (the EC₈₀ concentration determined from an agonist dose-response curve). c. Add the various concentrations of the test compound. d. Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: a. Incubate all tubes at 30°C for 60 minutes.

  • Filtration and Quantification: a. Terminate the reaction by rapid vacuum filtration through glass fiber filters. b. Wash filters with ice-cold buffer. c. Measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • For Agonism: Plot the % stimulation of [³⁵S]GTPγS binding above basal vs. log[concentration]. A sigmoidal curve indicates agonist activity. The EC₅₀ is the concentration that produces 50% of the maximal response.

    • For Antagonism: Plot the % inhibition of GABA-stimulated binding vs. log[concentration]. A sigmoidal curve indicates antagonist activity. The IC₅₀ is the concentration that inhibits 50% of the agonist response.

Section 4: In Vivo Application Protocols

Once in vitro activity is confirmed, the next step is to assess the compound's effects on CNS-related behaviors in animal models. GABAergic modulators can have anxiolytic, sedative, or antidepressant-like effects.[7][15]

Workflow Diagram:

InVivo_Workflow acclimate 1. Animal Acclimation (e.g., 7 days) dose 2. Dose Formulation & Administration (e.g., i.p., p.o.) Vehicle vs. Compound Groups acclimate->dose habituate 3. Habituation to Test Room (e.g., 60 min) dose->habituate test 4. Behavioral Testing (e.g., Elevated Plus Maze) (Pre-treatment time: 30-60 min) habituate->test record 5. Video Recording & Automated Tracking test->record analyze 6. Data Analysis (Statistical Comparison of Groups) record->analyze

Caption: General workflow for an in vivo behavioral study.

Protocol 4.1: Assessment of Anxiolytic-like Effects (Elevated Plus Maze)

Principle: This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms of the maze.[16]

Materials:

  • Elevated Plus Maze (EPM) apparatus

  • Rodents (mice or rats)

  • Video camera and tracking software

  • Test compound formulated in a suitable vehicle (e.g., saline, 0.5% Tween 80)

Step-by-Step Protocol:

  • Animal Handling: Handle animals for several days prior to testing to reduce handling-induced stress.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) 30-60 minutes before testing. Use at least 3-4 dose levels.

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the trial begins.

  • Testing: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze for 5 minutes. c. Record the session with an overhead video camera.

  • Data Analysis: a. Use tracking software to score the following parameters:

    • Time spent in the open arms and closed arms.
    • Number of entries into the open and closed arms.
    • Total distance traveled (as a measure of general locomotor activity). b. Calculate the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) * 100] and the percentage of open arm entries. c. Compare the data from the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in open arm time/entries without a significant change in total distance traveled suggests an anxiolytic-like effect.[16]

Section 5: Data Interpretation Summary

The protocols described will help build a comprehensive pharmacological profile of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride.

AssayKey ParameterInterpretation
Radioligand Binding Ki (Inhibitor Constant)Measures binding affinity. A lower Ki value indicates higher affinity for the receptor.
[³⁵S]GTPγS Binding EC₅₀ (Agonist)Measures functional potency. The concentration that produces 50% of the maximal agonist effect.
[³⁵S]GTPγS Binding IC₅₀ (Antagonist)Measures functional potency. The concentration that inhibits 50% of the response to a known agonist.
Elevated Plus Maze % Time in Open Arms An increase suggests anxiolytic-like activity.

Conclusion

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride represents a valuable tool for probing the complexities of the GABAergic system. Its unique structure merits a thorough investigation to elucidate its precise mechanism of action and therapeutic potential. The application notes and protocols provided herein offer a robust, self-validating framework for researchers to systematically characterize this compound. By determining its binding affinity, functional activity, and behavioral effects, the scientific community can unlock its potential for advancing our understanding of neuropharmacology and for the development of novel CNS-targeted therapeutics.

References

  • Benchchem. (n.d.). (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz6jWJoZcpR7kst1hinetB-tbAdYJwMkkERs5mtCZfTCKM3PGej2HkIe_IqCwhuosmh_EXcFNPMfkUjG3FZP_MNJ3vztNF5sCsHTtxP-IH3UpH1oFZyGKvCFJNSncOlbfaqBep3w==]
  • Smolecule. (2023, August 20). Buy (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride. Retrieved from Smolecule website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAjgU-dmA2WA6jTImemNLbknHXNoj7__I5i_nfySVo9eI9VvZQC0GnJy7BpkB8dEWOZrwt8dWo1zPcn59FL6mcx-b6Q48ApTK8dkU13ypRtVAsCI1anLb4e90tcDrxkOX2tfJiNiA=]
  • PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved from National Center for Biotechnology Information, PubChem Database. [https://pubchem.ncbi.nlm.nih.gov/compound/11499499]
  • Patsnap Synapse. (2024, June 21). What are GABAB receptor antagonists and how do they work? Retrieved from Patsnap website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwBEDTYdfYqrF88TkJjs_eExfPHf_OoNp-rWx-IKMNbqSV2IQCUWLCJ3HSXqYMlj-W8-qV_xkq_VfGY9xK5KPPk4_7saVUYxq3gw3UUELv8TppMMwblY83kGRTp_QvNVI_tWFnrbKITiCIbggLVv2tjcOXhZRQ8eODyR-cj48pVGtx5DbSFikvH0Bieth66JQWhe3Gwhm]
  • Couvrat, N., et al. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8189874/]
  • Cryan, J. F., et al. (2004). GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent. Journal of Pharmacology and Experimental Therapeutics. [https://jpet.aspetjournals.org/content/311/2/737]
  • PubChem. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. Retrieved from National Center for Biotechnology Information, PubChem Database. [https://pubchem.ncbi.nlm.nih.gov/compound/7146283]
  • Wikipedia. (n.d.). GABAA receptor. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/GABAA_receptor]
  • CymitQuimica. (n.d.). 3-Amino-4-phenylbutyric acid hydrochloride. Retrieved from CymitQuimica website. [https://www.cymitquimica.com/cas/3060-41-1]
  • Neuroscientifically Challenged. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. [https://www.youtube.
  • Ghit, A., & Bălşeanu, T. A. (2023). GABA Inhibitors. In StatPearls. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK562245/]
  • ChemicalBook. (n.d.). (S)-3-AMINO-4-(4-IODOPHENYL)BUTANOIC ACID HYDROCHLORIDE. Retrieved from ChemicalBook website. [https://www.chemicalbook.com/ProductSafetyMessages.aspx?cas_no=270065-70-8]
  • Sigma-Aldrich. (n.d.). 4-(p-Iodophenyl)butyric acid. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/US/en/product/aldrich/i5634]
  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2704481/]
  • Duke, D., et al. (2019). Contribution of GABAA receptor subunits to attention and social behavior. Behavioural Brain Research. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6758838/]
  • Dhaheri, A. A., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients. [https://www.mdpi.com/2072-6643/16/9/1393]
  • Caspersen, M. B., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.2c08000]
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10892014/]
  • Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). Elsevier. [https://www.ncbi.nlm.nih.gov/books/NBK20361/]
  • Hieu, T., & Tadi, P. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. [https://www.ncbi.nlm.nih.gov/books/NBK526124/]
  • Karim, N., et al. (2017). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5390327/]
  • ChemicalBook. (2023, September 27). 4-(P-IODOPHENYL)BUTYRIC ACID - Safety Data Sheet. Retrieved from ChemicalBook website. [https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas_no=27913-58-2]

Sources

Method

Application Note: HPLC Analysis of (R)-3-Amino-4-(4-iodophenyl)butanoic Acid Hydrochloride

This Application Note is designed to serve as a definitive technical guide for the analytical characterization of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride . This compound is a critical chiral beta-amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the analytical characterization of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride . This compound is a critical chiral beta-amino acid intermediate, structurally analogous to the sitagliptin side-chain, often utilized in the synthesis of peptidomimetics and pharmaceutical active ingredients (APIs) requiring Suzuki-Miyaura coupling via the aryl iodide moiety.

Introduction & Analytical Strategy

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride presents specific analytical challenges due to its zwitterionic nature (containing both a basic amine and an acidic carboxyl group) and its distinct chirality.

  • Structural Considerations: The presence of the 4-iodophenyl group significantly increases hydrophobicity compared to its fluoro-analogs. The iodine atom also introduces a potential for de-iodination degradation pathways under photolytic stress.

  • Chiral Integrity: As a beta-amino acid, the distance between the chiral center and the carboxylate alters the binding kinetics compared to alpha-amino acids.

  • Salt Form: The hydrochloride salt implies the material is hygroscopic and acidic; sample preparation must account for pH buffering to prevent retention time shifts.

This guide proposes a Two-Method Strategy :

  • Method A (Chemical Purity): A Reversed-Phase (RP-HPLC) method using ion-suppression to quantify the main peak and hydrophobic impurities (e.g., des-iodo analogs, starting materials).

  • Method B (Enantiomeric Purity): A Direct Chiral HPLC method utilizing a Crown Ether stationary phase, which is the "Gold Standard" for free amino acids, avoiding the variability of derivatization.

Method A: Chemical Purity by RP-HPLC

Method Rationale

To successfully retain and separate this polar zwitterion on a C18 column, we employ Acidic Ion Suppression . By maintaining the mobile phase pH at ~2.5, the carboxylic acid remains protonated (neutral) and the amine protonated (cationic). This prevents the formation of the "early-eluting" zwitterionic species and reduces peak tailing caused by secondary silanol interactions.

Experimental Protocol
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18)
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 225 nm (Amine/Carbonyl) and 254 nm (Aryl Iodide specific)
Injection Vol 5.0 µL
Run Time 25 Minutes

Gradient Program:

  • 0.0 min: 95% A / 5% B (Equilibration)

  • 2.0 min: 95% A / 5% B (Hold for polar salts)

  • 15.0 min: 40% A / 60% B (Elute hydrophobic Iodo-impurities)

  • 18.0 min: 40% A / 60% B

  • 18.1 min: 95% A / 5% B

  • 25.0 min: End

Sample Preparation
  • Diluent: 0.1% H₃PO₄ : Acetonitrile (90:10). Note: Matching the initial gradient conditions is vital to prevent "solvent shock" peak distortion.

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Filtration: Filter through a 0.22 µm PVDF syringe filter. Nylon filters may bind the iodinated aromatic ring.

Method B: Enantiomeric Purity by Chiral HPLC

Method Rationale

For amino acids containing a primary amine, Crown Ether chiral stationary phases (CSPs) provide superior resolution without derivatization. The chiral crown ether forms an inclusion complex with the ammonium ion (


). This interaction is highly stereoselective based on the spatial arrangement of the alpha- or beta-substituents.
  • Critical Factor:[1][2] The mobile phase must be acidic (pH 1-2) to ensure the amine is fully protonated for complexation.

Experimental Protocol
ParameterCondition
Column Daicel CROWNPAK CR-I(+) , 150 x 3.0 mm, 5 µm
Mobile Phase Perchloric Acid (HClO₄) aqueous solution, pH 1.5 (approx. 16.3 g 70% HClO₄ per liter)
Modifier Methanol (10% v/v) can be added to reduce retention time if the Iodo-group causes excessive retention.
Flow Rate 0.4 mL/min (Lower flow rate for 3.0 mm ID column)
Column Temp 25°C (Lower temperature often improves chiral resolution)
Detection UV at 210 nm
Reference Validated against sitagliptin intermediate analogs [1][2].

Elution Order: Typically, on CR(+) columns, the (S)-enantiomer elutes before the (R)-enantiomer for beta-amino acids, but this must be confirmed with a racemic standard.

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (S) and (R) enantiomers.
    
  • Tailing Factor: < 1.5.

  • Precision: RSD < 1.0% for retention time (n=5).

Visualized Workflows

Method Selection Decision Tree

This logic flow guides the analyst in choosing the correct approach based on sample needs.

MethodSelection Start Start: Sample Received CheckType Analysis Goal? Start->CheckType ChemPurity Chemical Purity (Impurities/Assay) CheckType->ChemPurity ChiralPurity Enantiomeric Purity (R vs S ratio) CheckType->ChiralPurity RP_HPLC Method A: RP-HPLC (C18) Acidic Mobile Phase ChemPurity->RP_HPLC Deriv_Check Is Derivatization Desired? ChiralPurity->Deriv_Check Detect_Imp Detect Hydrophobic Impurities (Des-iodo, Dimer) RP_HPLC->Detect_Imp Direct_Chiral Method B: Direct Chiral (Crownpak) Preferred for QC Deriv_Check->Direct_Chiral No (Faster) Deriv_Method Alt Method: Marfey's Reagent (FDAA) + C18 Deriv_Check->Deriv_Method Yes (Sensitivity)

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Sample Preparation & Analysis Workflow

The following diagram outlines the critical steps to minimize degradation and ensure accuracy.

SamplePrep Weigh Weigh 25mg Sample (Hygroscopic!) Dissolve Dissolve in Diluent (0.1% H3PO4/ACN) Weigh->Dissolve Rapidly Filter Filter (0.22 µm PVDF) Discard first 1 mL Dissolve->Filter Vial Transfer to Amber Vial (Light Sensitive) Filter->Vial Inject Inject HPLC Vial->Inject

Figure 2: Step-by-step sample preparation protocol emphasizing light sensitivity and filtration.

Troubleshooting & Scientific Insights

The "Iodo" Effect

The 4-iodophenyl substituent is significantly more lipophilic than the 2,4,5-trifluorophenyl group found in Sitagliptin intermediates.

  • Observation: Retention time in RP-HPLC will be longer.

  • Action: If the main peak elutes too late (>15 min), increase the initial organic ratio in Method A to 10% or 15% B.

Peak Tailing

Beta-amino acids are prone to tailing due to interaction with residual silanols on the silica support.

  • Solution: The use of Zorbax Eclipse Plus (highly end-capped) combined with pH < 3.0 (suppressing silanol ionization) is the primary defense. If tailing persists, add 0.05% Triethylamine (TEA) to the mobile phase, but ensure pH is readjusted to 2.5 with phosphoric acid.

Light Sensitivity

Aryl iodides are susceptible to homolytic cleavage of the C-I bond under UV light, leading to the formation of the des-iodo impurity (3-amino-4-phenylbutanoic acid).

  • Protocol Requirement: All solutions must be prepared in amber glassware and analyzed within 24 hours.

References

  • LGC Standards. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride Reference Material. Retrieved from

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. (Discusses Crownpak and ZWIX phases). Retrieved from

  • Sigma-Aldrich. (R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride Product Sheet. Retrieved from

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.[3] (General amino acid HPLC methodology).[3][4][5] Retrieved from

  • BenchChem. (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride Properties. Retrieved from

Sources

Application

receptor binding assay protocol for GABA analogues

Application Note: High-Precision Radioligand Competition Binding for GABA Analogues of novel GABA analogues at GABA-A and GABA-B receptors. Executive Summary & Scientific Rationale The structural simplicity of -aminobuty...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Radioligand Competition Binding for GABA Analogues


 of novel GABA analogues at GABA-A and GABA-B receptors.

Executive Summary & Scientific Rationale

The structural simplicity of


-aminobutyric acid (GABA) belies the complexity of its receptor interactions. When characterizing novel GABA analogues, researchers often face a critical "false negative" risk: endogenous GABA contamination . Brain tissue is saturated with GABA (concentrations up to mM), which, if not rigorously removed, competes with the radioligand, artificially inflating the 

of test compounds and masking high-affinity interactions.

This guide moves beyond standard "wash-and-spin" protocols.[1] We implement a Triton X-100/Freeze-Thaw membrane preparation method to lyse synaptosomes and eliminate endogenous GABA. Furthermore, we distinguish between the chloride-channel-coupled GABA-A (requires Cl


 free or specific buffers) and the G-protein-coupled GABA-B  (absolute requirement for Ca

/Mg

).

Critical Distinction: While compounds like Gabapentin are structural analogues of GABA, they predominantly bind the


 subunit of voltage-gated calcium channels, not GABA receptors. This protocol specifically targets the orthosteric sites  of GABA-A and GABA-B receptors.

Experimental Design & Reagent Selection

A. Radioligand Selection

Choice of ligand dictates the receptor population sampled.

Receptor TargetPreferred Radioligand

(Approx)
Notes
GABA-A (Agonist Site)

-Muscimol
2–5 nMGold Standard. High affinity, less sensitive to uptake than GABA.
GABA-A (Agonist Site)

-GABA
10–20 nMEconomical, but requires rigorous uptake blockade (e.g., Nipecotic acid).
GABA-A (Benzodiazepine)

-Flumazenil
1 nMLabels the allosteric site. Used to test allosteric modulators, not orthosteric analogues.
GABA-B (Agonist Site)

-Baclofen
5–10 nMRequires Ca

/Mg

in buffer.
GABA-B (Antagonist)

-CGP54626
1–2 nMVery high affinity; preferred for antagonist screening.
B. Buffer Chemistry (The "Make or Break" Factor)
  • GABA-A Buffer: 50 mM Tris-Citrate, pH 7.4. Note: Citrate is preferred over HCl in some protocols to minimize chloride interference, though Tris-HCl is acceptable for Muscimol.

  • GABA-B Buffer: 50 mM Tris-HCl, 2.5 mM CaCl

    
    , pH 7.4. Crucial: GABA-B binding is undetectable without Calcium.
    

Protocol Phase I: Synaptic Membrane Preparation

Objective: Isolate synaptic membranes while stripping endogenous GABA.

Reagents:

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 0.32 M Sucrose (for initial homogenization).

  • Wash Buffer: 50 mM Tris-Citrate (pH 7.4).[2]

  • Triton Solution: 0.05% (v/v) Triton X-100 in Wash Buffer.

Workflow Diagram:

MembranePrep Tissue Rat Whole Brain (minus cerebellum) Homogenize Homogenize in 10 vol 0.32 M Sucrose Tissue->Homogenize Spin1 Centrifuge 1,000 x g 10 min, 4°C Homogenize->Spin1 Supernatant Collect Supernatant (S1) Spin1->Supernatant Keep S1 Spin2 Centrifuge 20,000 x g 20 min, 4°C Supernatant->Spin2 Pellet1 Pellet (P2): Crude Synaptosomes Spin2->Pellet1 Shock Osmotic Shock: Resuspend in H2O + 0.05% Triton X-100 Pellet1->Shock Incubate Incubate 37°C, 30 min (Destroys endogenous GABA) Shock->Incubate WashCycle Wash Cycle (x3): Centrifuge (48,000g) -> Resuspend Incubate->WashCycle Freeze Freeze Pellet at -80°C (Overnight minimum) WashCycle->Freeze Final Final Membrane Prep Resuspend in Assay Buffer Freeze->Final Day of Assay

Caption: Optimized membrane preparation workflow removing >95% of endogenous GABA via osmotic shock and Triton X-100 treatment.

Step-by-Step:

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose.

  • Debris Removal: Centrifuge at 1,000

    
     g for 10 min. Discard pellet (nuclei/debris).
    
  • Synaptosome Collection: Centrifuge supernatant at 20,000

    
     g for 20 min. Retain the pellet (P2).
    
  • Osmotic/Chemical Lysis: Resuspend P2 in deionized water containing 0.05% Triton X-100 . Incubate at 37°C for 30 min. Why? This lyses synaptosomes releasing stored GABA and degrades GABA transporters.

  • The "GABA Wash": Centrifuge at 48,000

    
     g for 20 min. Discard supernatant. Resuspend pellet in Wash Buffer.[1][3] Repeat this spin/resuspend cycle 3 times .
    
  • Cryo-Storage: Freeze the final pellet at -80°C. The freeze-thaw cycle further disrupts membranes, ensuring no vesicular GABA remains.

Protocol Phase II: Competition Binding Assay

Objective: Determine


 and 

of the GABA analogue.

Assay Setup (96-well format):

  • Total Volume: 250

    
    L[4]
    
  • Membrane Protein: 20–50

    
     g/well 
    
  • Radioligand:

    
    -Muscimol (fixed at ~2–5 nM)[1]
    

Plate Layout Logic:

AssayLogic cluster_0 Well Components Membranes Membranes (150 µL) Total Total Binding (Buffer only) Membranes->Total NSB Non-Specific Binding (1 mM GABA or Bicuculline) Membranes->NSB Test Test Analogue (10^-9 to 10^-4 M) Membranes->Test Ligand Radioligand (50 µL) Ligand->Total Ligand->NSB Ligand->Test Competitor Variable Component (50 µL)

Caption: Plate setup for competition binding. NSB wells define the noise floor; Total Binding wells define the signal ceiling.

Detailed Procedure:

  • Preparation: Thaw frozen membranes and wash one final time in Assay Buffer (remove residual Triton). Resuspend to ~0.2 mg/mL protein.

  • Plate Loading (Keep on Ice):

    • Add 50

      
      L Assay Buffer  to "Total Binding" wells.
      
    • Add 50

      
      L 1 mM GABA  (or 100 
      
      
      
      M Bicuculline) to "NSB" wells.
    • Add 50

      
      L Test Compound  (serially diluted, e.g., 8 points from 1 nM to 100 
      
      
      
      M) to test wells.
    • Add 50

      
      L Radioligand  (
      
      
      
      -Muscimol) to ALL wells.[4]
    • Start Reaction: Add 150

      
      L Membrane Suspension  to ALL wells.[4]
      
  • Incubation:

    • GABA-A: 4°C for 60 minutes. Note: Low temp prevents ligand degradation and receptor desensitization.

    • GABA-B: Room Temp (20-25°C) for 45 minutes.

  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour (Reduces filter binding of cationic ligands).

    • Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer).

    • Wash filters

      
       mL with ice-cold Wash Buffer.
      
  • Counting: Dry filters, add scintillation fluid, and count in a Liquid Scintillation Counter.

Data Analysis & Validation

1. Specific Binding Calculation:



Acceptance Criteria: Specific binding should be >70% of Total Binding. If <50%, the wash steps were insufficient.

2.


 Determination: 
Fit data to a one-site competition model:


3.


 Calculation (Cheng-Prusoff): 


  • 
    : Concentration of radioligand used (nM).[1][2][4][5][6]
    
  • 
    : Dissociation constant of the radioligand (determined previously by Saturation Binding).
    

Troubleshooting Table:

Issue Probable Cause Solution
High NSB Ligand sticking to filters Pre-soak filters in 0.3% PEI; Use GF/C instead of GF/B.
Low Specific Binding Endogenous GABA remaining Increase wash cycles; Ensure Triton step was performed.
No Displacement Compound insolubility Check DMSO tolerance (keep <1%); Verify compound binds orthosteric site.

| GABA-B Signal Loss | Missing Divalent Cations | Ensure 2.5 mM CaCl


 is in the buffer. |

References

  • Olsen, R. W., & Li, G. D. (2011). GABA-A receptor subtypes: dissection of function and pharmacology. Current Opinion in Pharmacology. Link

  • Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain Research. Link

  • Bowery, N. G., et al. (1983). Bicuculline-insensitive GABA receptors on peripheral autonomic nerve terminals. European Journal of Pharmacology. (Foundational GABA-B protocol).[2][3][5] Link

  • Zukin, S. R., et al. (1974). Gamma-Aminobutyric acid receptor binding in rat brain: values for Kd and Bmax. Proceedings of the National Academy of Sciences. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Sources

Method

derivatization of (R)-3-Amino-4-(4-iodophenyl)butanoic acid for further synthesis

An Application Guide to the Strategic Derivatization of (R)-3-Amino-4-(4-iodophenyl)butanoic Acid for Advanced Synthetic Applications Introduction: A Versatile Building Block in Modern Drug Discovery (R)-3-Amino-4-(4-iod...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of (R)-3-Amino-4-(4-iodophenyl)butanoic Acid for Advanced Synthetic Applications

Introduction: A Versatile Building Block in Modern Drug Discovery

(R)-3-Amino-4-(4-iodophenyl)butanoic acid is a non-proteinogenic β-amino acid that has emerged as a highly valuable chiral building block in medicinal chemistry and drug development. Its utility is derived from a unique combination of structural features: a stereodefined β-amino acid backbone, which serves as a mimic for peptide bonds, and an iodophenyl moiety. This aryl iodide functionality is a versatile synthetic handle, primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. Its structural similarity to key intermediates used in the synthesis of cardiovascular drugs like Sacubitril further underscores its importance in the pharmaceutical landscape.[1][2][3][4]

However, the synthetic potential of this bifunctional molecule can only be unlocked through precise and selective manipulation of its two reactive centers: the primary amine and the carboxylic acid. Uncontrolled reactivity can lead to self-condensation, polymerization, or undesired side reactions. This application note provides a detailed, experience-driven guide for researchers, outlining validated protocols for the strategic derivatization of this compound. We will explore the rationale behind protecting group selection, provide step-by-step experimental procedures, and discuss methods for activating the molecule for subsequent coupling reactions, thereby empowering scientists to confidently integrate this key intermediate into their synthetic workflows.

Part 1: Chemoselective Protection of the Amino Group

The Rationale for N-Protection

The primary amino group in (R)-3-amino-4-(4-iodophenyl)butanoic acid is a potent nucleophile and a base. To perform selective chemistry at the carboxylic acid terminus, such as amide bond formation or esterification, the amine must be "masked" with a protecting group.[5] This prevents the amine from reacting with the activated carboxyl group of another molecule, a common side reaction that leads to unwanted oligomers.[6] The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is introduced under mild basic conditions and is exceptionally stable to a wide range of nucleophilic and basic reagents, yet it can be cleanly removed under moderate acidic conditions, ensuring orthogonality with other potential protecting groups.[7]

Workflow for N-Boc Protection

N_Boc_Protection cluster_start (R)-3-Amino-4-(4-iodophenyl)butanoic acid cluster_product Boc-(R)-3-amino-4-(4-iodophenyl)butanoic acid start reagents + (Boc)₂O + NaHCO₃ (or TEA) Solvent: THF/H₂O product reagents->product RT, 12-24h start_img product_img

Caption: N-Boc protection of the starting material.

Protocol 1: N-Boc Protection of (R)-3-Amino-4-(4-iodophenyl)butanoic acid

This protocol is adapted from established methods for the N-Boc protection of similar amino acids.[6] The use of a biphasic solvent system (THF/water) facilitates the reaction of the water-insoluble Boc-anhydride with the amino acid, while the inorganic base remains in the aqueous phase.

Materials:

  • (R)-3-Amino-4-(4-iodophenyl)butanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (R)-3-Amino-4-(4-iodophenyl)butanoic acid (1.0 equiv) in a 1:1 mixture of THF and water. To this, add sodium bicarbonate (2.5 equiv). Stir the mixture until all solids are dissolved.

  • Reagent Addition: In a separate container, dissolve Di-tert-butyl dicarbonate (1.1 equiv) in a small amount of THF. Add this solution dropwise to the stirring amino acid solution at room temperature.

    • Scientist's Note: The reaction is typically exothermic. For larger scale reactions, an ice bath is recommended to maintain the temperature between 0-5 °C during the addition of (Boc)₂O to minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Work-up - Acidification & Extraction: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of 2-3 using 1 M HCl. The product will likely precipitate as a white solid. Extract the aqueous layer three times with ethyl acetate.

    • Trustworthiness Check: The acidification step protonates the carboxylate, rendering the Boc-protected product soluble in the organic extraction solvent. Ensure the pH is acidic to maximize recovery.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting white solid, Boc-(R)-3-amino-4-(4-iodophenyl)butanoic acid, is often of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexanes mixture.

Part 2: Orthogonal Protection of the Carboxylic Acid

The Rationale for O-Protection

While less common than N-protection for amide coupling, protecting the carboxylic acid as an ester is critical for reactions targeting the amine or for multi-step syntheses where the acidic proton could interfere with organometallic reagents or strong bases.[8] A methyl ester is a simple and effective protecting group, typically formed under acidic conditions (Fischer esterification). This protection strategy is orthogonal to the acid-labile Boc group, as the methyl ester is stable to acid but can be cleaved later under basic (saponification) conditions.

Protocol 2: Methyl Esterification of N-Boc Protected Intermediate

This protocol employs thionyl chloride (SOCl₂) and methanol. SOCl₂ reacts in situ with methanol to generate anhydrous HCl, which catalyzes the esterification. This method is highly efficient and avoids the need to handle HCl gas directly.

Materials:

  • Boc-(R)-3-amino-4-(4-iodophenyl)butanoic acid (from Protocol 1)

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add a solution of Boc-(R)-3-amino-4-(4-iodophenyl)butanoic acid (1.0 equiv) in anhydrous methanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 equiv) dropwise via syringe.

    • Scientist's Note: This addition is highly exothermic and releases HCl and SO₂ gas. This step MUST be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (or gently reflux) for 4-6 hours, monitoring by TLC.

  • Work-up - Quenching: Once the reaction is complete, carefully concentrate the methanol under reduced pressure. Dissolve the residue in ethyl acetate and slowly pour it into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid.

    • Trustworthiness Check: The quenching process will generate CO₂ gas. Ensure the addition is slow and the vessel is adequately vented to avoid pressure buildup.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester product, which can be purified by flash column chromatography if needed.

Part 3: Carboxylic Acid Activation for Amide Bond Formation

The Rationale for Activation

With the amine successfully protected, the molecule is now ready for coupling at its carboxylic acid terminus. Direct reaction between a carboxylic acid and an amine to form an amide bond requires high temperatures and is generally low-yielding. The hydroxyl group of the carboxyl moiety is a poor leaving group. Therefore, "coupling reagents" are used to convert the hydroxyl into a highly reactive intermediate (an active ester), which is then readily displaced by the amine nucleophile to form the desired amide bond under mild conditions.[9][10]

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization at the α-carbon. While many options exist, uronium/aminium salt-based reagents are favored for their high efficiency and reliability, especially with sterically demanding substrates.[11]

Coupling ReagentActivating AgentBase RequiredAdvantagesDisadvantages
EDC / HOBt CarbodiimideDIPEA / NMMCost-effective; water-soluble byproducts.Lower reactivity for hindered couplings; HOBt has explosive properties.
HATU Uronium SaltDIPEA / CollidineExtremely fast and efficient; low racemization; excellent for hindered amino acids.Higher cost; can be moisture sensitive.
HBTU / HCTU Uronium SaltDIPEA / NMMHighly effective and widely used; reliable.Less reactive than HATU for very difficult couplings.
COMU Uronium SaltDIPEA / LutidineHigh reactivity similar to HATU; safer (Oxyma-based); "green chemistry" choice with good solubility.[12][13]Higher cost.
Derivatization Workflow for Amide Synthesis

Amide_Synthesis_Workflow A Start: (R)-3-Amino-4- (4-iodophenyl)butanoic acid B Step 1: N-Boc Protection ((Boc)₂O, Base) A->B C Intermediate: N-Boc Protected Acid B->C D Step 2: Carboxyl Activation & Amide Coupling (Coupling Reagent, Amine, Base) C->D E Final Product: N-Boc Protected Amide D->E

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride in cell culture media

Case ID: SOL-IODO-BETA-AA Compound: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride Classification: Hydrophobic -Amino Acid Derivative Status: RESOLVED (See Protocols Below)[1] Executive Summary You are encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-IODO-BETA-AA Compound: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride Classification: Hydrophobic


-Amino Acid Derivative
Status: RESOLVED  (See Protocols Below)[1]

Executive Summary

You are encountering precipitation because (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride presents a "solubility paradox" common to hydrophobic amino acid salts. While the hydrochloride (HCl) form is soluble in water due to its ionic nature, the physiological pH of cell culture media (pH 7.4) neutralizes the salt. This forces the molecule into its zwitterionic or free-base form, where the hydrophobic 4-iodophenyl tail dominates, causing rapid crystallization (crashing out).[1]

This guide provides three validated protocols to overcome this, ranging from standard solvent carriers to advanced encapsulation.[1]

Module 1: The Chemistry of Precipitation

Why does it dissolve in the vial but crash in the media?

To solve the issue, you must understand the Solubility/pH Landscape :

  • The Stock State (Acidic & Soluble): In the supplied vial, the compound is an HCl salt. It is protonated and highly polar.[1] It dissolves easily in water or DMSO because the ionic charge shields the hydrophobic iodine atom.

  • The Transition (The "Crash" Point): When you pipette this acidic stock into Cell Culture Media (pH 7.4), the buffering capacity of the media (bicarbonate/HEPES) strips the HCl.

  • The Result (Hydrophobic Aggregation): The molecule reverts to its zwitterionic form. The bulky, non-polar iodine atom (on the phenyl ring) drives the molecules to aggregate to minimize water contact. This happens faster than the molecules can disperse, leading to "cloudy" media and unavailable drug.

Visualizing the Solubility Trap

SolubilityTrap Stock Stock Solution (HCl Salt, pH < 4) Mixing Mixing Zone (Rapid pH Shift) Stock->Mixing Add Media Cell Culture Media (Buffered pH 7.4) Media->Mixing Buffer Capacity Precipitation PRECIPITATION (Hydrophobic Iodine Aggregation) Mixing->Precipitation Standard Addition (Zwitterion Formation) Soluble Stable Solution (Carrier/Kinetic Stabilization) Mixing->Soluble Protocol A or B (Carrier/Slow Dilution)

Figure 1: The mechanism of precipitation upon introduction to physiological media.[1]

Module 2: Validated Solubilization Protocols

Protocol A: The "Sandwich" DMSO Method (Standard)

Best for: Acute assays, robust cell lines (HeLa, HEK293). Mechanism: Uses Kinetic Solubility to disperse the molecule before it can aggregate.

Critical Constraint: Final DMSO concentration must be ≤ 0.1% v/v to avoid solvent toxicity [1].[1][2][3]

Step-by-Step:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration 1000x higher than your final target (e.g., if you need 10 µM final, make a 10 mM stock).

    • Tip: Vortex until completely clear.[1] If particles persist, sonicate for 30 seconds.

  • Intermediate Dilution (The "Sandwich"):

    • Prepare a tube with sterile PBS (pH 7.4) .[1]

    • Slowly add the DMSO stock to the PBS while vortexing vigorously .

    • Why? This pre-dilutes the solvent shock and allows you to spot precipitation before adding to cells.

  • Final Addition: Add the PBS-intermediate to your cell culture media.

ParameterSpecification
Solvent Anhydrous DMSO (Cell Culture Grade)
Max Stock Conc. ~50-100 mM (in DMSO)
Max Final DMSO 0.1% (Ideal) - 0.5% (Max Tolerated)
Storage -20°C (Avoid freeze-thaw cycles)
Protocol B: The Cyclodextrin Encapsulation (Advanced)

Best for: Sensitive primary cells, neurons, or high-concentration requirements (>50 µM). Mechanism:[1] The hydrophobic iodine tail is "caged" inside the cyclodextrin ring, shielding it from water while maintaining solubility [2].

Reagents:

  • HP-β-CD (2-Hydroxypropyl-β-cyclodextrin), Cell Culture Grade.[1][4]

Step-by-Step:

  • Prepare Carrier Vehicle: Dissolve HP-β-CD in sterile water or PBS to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

  • Solubilize Compound: Add your solid (R)-3-Amino-4-(4-iodophenyl)butanoic acid HCl directly to the Cyclodextrin vehicle.

  • Complexation:

    • Vortex for 5 minutes.

    • Place on a shaker/rotator at Room Temperature for 1-2 hours.

    • Result: The solution should be clear. The Cyclodextrin has encapsulated the hydrophobic moiety.[4]

  • Usage: Add this complex directly to your media.

Safety Note: HP-β-CD is generally safe up to 0.5-1% final concentration in media [3].[1]

Module 3: Experimental Workflow & Decision Logic

Use this logic flow to determine the correct protocol for your specific experiment.

DecisionTree Start Start: Define Requirements ConcCheck Target Concentration? Start->ConcCheck HighConc High (>50 µM) ConcCheck->HighConc LowConc Low (<10 µM) ConcCheck->LowConc ProtocolB Use Protocol B (Cyclodextrin) HighConc->ProtocolB Solubility Limit CellCheck Cell Sensitivity? LowConc->CellCheck Sensitive Sensitive (Neurons/Primary) CellCheck->Sensitive Robust Robust (Immortalized) CellCheck->Robust Sensitive->ProtocolB Avoid DMSO ProtocolA Use Protocol A (DMSO Direct) Robust->ProtocolA Cost Effective

Figure 2: Decision Matrix for selecting the solubilization strategy.

Module 4: Troubleshooting & FAQ

Q: I see fine needles/crystals under the microscope after 2 hours. What happened? A: This is "Ostwald Ripening." You likely exceeded the thermodynamic solubility limit. The compound dissolved initially (kinetic solubility) but slowly crystallized to a more stable state.

  • Fix: Switch to Protocol B (Cyclodextrin) .[1] The complexation prevents crystallization over time.

Q: Can I just acidify the cell culture media to keep it soluble? A: ABSOLUTELY NOT. Lowering media pH below 7.0 will stress or kill your cells and alter metabolic data. You must modify the drug formulation, not the physiological environment.

Q: My cells are detaching after adding the compound (Protocol A). A: This is likely DMSO toxicity , not drug toxicity.

  • Check: Did you exceed 0.5% final DMSO?

  • Check: Did you mix the media immediately after addition? A "hot spot" of high DMSO concentration can kill cells instantly upon contact. Always pre-dilute (The Sandwich Method).

Q: Can I use BSA (Bovine Serum Albumin) instead of Cyclodextrin? A: Yes. BSA is a natural carrier for hydrophobic molecules (like fatty acids).[1]

  • Method: Pre-incubate your DMSO stock with a 10% BSA solution for 30 minutes before adding to cells.[1] However, Cyclodextrin is chemically defined and preferred for analytical reproducibility.[1]

References

  • LifeTein Support. (2023).[1] DMSO Usage in Cell Culture: Toxicity Limits and Protocols.[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] (2-Hydroxypropyl)-β-cyclodextrin Product Information & Cell Culture Usage.[1][4] Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Hydroxypropyl-β-Cyclodextrin Depletes Membrane Cholesterol and Inhibits SARS-CoV-2 Entry.[1][5] (Demonstrates safety profile in HEK293T cells). Retrieved from [1]

  • PubChem. (2024).[1][6] (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride Compound Summary. Retrieved from [1]

Sources

Optimization

Technical Support Center: Reducing Side Products in the Iodination of Phenylalanine Derivatives

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support hub for the iodination of phenylalanine derivatives. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for the iodination of phenylalanine derivatives. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and succeed.

Understanding the Challenge: The Nuances of Phenylalanine Iodination

The introduction of an iodine atom to the phenyl ring of phenylalanine is a critical transformation in the synthesis of peptides, radiopharmaceuticals (such as 4-[¹³¹I]Iodo-L-phenylalanine), and other advanced intermediates.[1] The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where the electron-rich phenyl ring attacks an electrophilic iodine species.[2][3]

However, the phenylalanine side chain, while only weakly activating, directs substitution to the ortho and para positions. The mono-iodinated product is more electron-rich than the starting material, making it susceptible to a second iodination, leading to the most common and problematic side product: the di-iodinated species.[4][5] Other potential side reactions include oxidation of sensitive functional groups, particularly if harsh iodinating agents are used.[6]

This guide will address the primary challenges:

  • Controlling Regioselectivity: Achieving mono-iodination, primarily at the desired para position, while suppressing ortho and di-substitution.

  • Preventing Over-Iodination (Di-iodination): Managing stoichiometry and reactivity to stop the reaction after the first iodine addition.

  • Maintaining Functional Group Integrity: Avoiding unwanted side reactions with other sensitive residues or protecting groups.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the iodination of phenylalanine and its derivatives in a practical question-and-answer format.

Q1: My TLC/LC-MS analysis shows a significant amount of a second, less polar product. Is this the di-iodinated species and how can I prevent it?

A1: Yes, this is very likely the di-iodinated product (e.g., 3,4-diiodo-L-phenylalanine). [5] Its formation is a classic example of a product being more reactive than the starting material. Here’s how to address it:

  • Mechanism Insight: The first iodine atom is an electron-donating group (via hyperconjugation and weak inductive effects), which further activates the aromatic ring, making it more susceptible to a second electrophilic attack.

  • Immediate Solutions:

    • Stoichiometry Control: Reduce the equivalents of your iodinating agent (e.g., N-Iodosuccinimide, I₂) to 0.9-1.0 equivalents relative to your phenylalanine substrate. This starves the reaction of the electrophile once the initial substrate is consumed.

    • Slow Addition: Add the iodinating agent slowly, portion-wise, or via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting material over the newly formed mono-iodinated product.

    • Lower Temperature: Perform the reaction at 0 °C or even -20 °C. Lowering the temperature decreases the overall reaction rate, providing a larger kinetic window to halt the reaction after mono-iodination and before significant di-iodination occurs.

Q2: The iodination is sluggish or incomplete, even with excess reagent. How can I drive the reaction to completion without generating side products?

A2: Incomplete conversion is often due to insufficient electrophilicity of the iodinating agent. Iodine (I₂) itself is a weak electrophile and often requires an activator or oxidizing agent to form a more potent species like I⁺.[7]

  • Mechanism Insight: The rate-determining step of SEAr is the initial attack of the aromatic ring on the electrophile to form the Wheland intermediate (or sigma complex).[2][3] A more powerful electrophile lowers the activation energy of this step.

  • Recommended Solutions:

    • Use an Activated System: The combination of N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is a highly effective and mild system.[8][9][10] TFA protonates NIS, dramatically increasing the electrophilicity of the iodine atom.[8]

    • Oxidative Iodination: For systems using I₂ or KI, the addition of an oxidizing agent (e.g., hydrogen peroxide, sodium periodate) can generate a more reactive iodinating species in situ.[5][7] However, this approach carries a higher risk of oxidizing other functional groups.

    • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are often superior to protic solvents for the NIS/TFA system, as they effectively solvate the intermediates without competing with the reaction.[11][12]

Q3: I am observing undesired iodination at the ortho-position. How can I improve para-selectivity?

A3: Steric hindrance is the most powerful tool for directing iodination to the para-position.

  • Causality: The alanine side chain (-CH₂-CH(NHR)COOR') presents moderate steric bulk. While electronic factors allow for both ortho and para attack, a bulky iodinating agent or a bulky protecting group on the amine will sterically disfavor attack at the adjacent ortho-positions.

  • Strategic Solutions:

    • Bulky Protecting Groups: The choice of the N-protecting group is critical. A bulky group like tert-Butoxycarbonyl (Boc) will provide significantly more steric hindrance around the ortho-positions than a smaller group like Acetyl (Ac). This is a key strategy for enhancing para-selectivity.[13]

    • Choice of Iodinating Agent: While less impactful than the protecting group, using a bulkier iodinating reagent system can slightly improve para-selectivity.

Q4: My peptide contains other sensitive amino acids (like Tryptophan, Histidine, or Methionine). Are they at risk of reacting?

A4: Yes, absolutely. Tryptophan and histidine are electron-rich heterocyclic systems prone to electrophilic substitution, and the sulfur in methionine is easily oxidized.[6]

  • Expert Insight: Standard iodination conditions, especially those using strong oxidants, will almost certainly lead to side reactions with these residues. The key is to use a highly chemoselective method.

  • Recommended Approach: The NIS/TFA system in DCM has shown excellent chemoselectivity, often leaving Trp, His, and even tert-butyl protected Ser residues untouched under carefully controlled conditions.[6] If methionine oxidation is observed, it can often be reversed post-iodination using a mild reducing agent like potassium iodide and ascorbic acid in TFA.[6] Always monitor these reactions closely by LC-MS.

Recommended Protocols & Methodologies

Protocol 1: High-Selectivity Mono-iodination using NIS/TFA

This protocol is optimized for the para-selective mono-iodination of N-Boc-L-phenylalanine methyl ester, a common derivative.

Materials:

  • N-Boc-L-phenylalanine methyl ester (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Trifluoroacetic acid (TFA) (0.1-0.2 eq, catalyst)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Dissolve N-Boc-L-phenylalanine methyl ester in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add NIS (1.05 eq) to the solution, followed by the dropwise addition of TFA (0.1 eq).

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The product will be a new, less polar spot. The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The solution will turn from reddish/brown to colorless. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure para-iodinated product.

Data Summary: Comparison of Iodination Methods

The following table summarizes common iodination reagents and their typical performance for electron-rich aromatics.

Reagent SystemTypical ConditionsProsCons / Common Side Products
I₂ / Oxidant (e.g., HIO₃, NaIO₄) Acetic Acid/H₂SO₄, 70 °C[5]Inexpensive reagents.Harsh conditions, risk of oxidation, often requires elevated temperatures, di-iodination is common.[5]
Iodine Monochloride (ICl) DCM or AcOH, RTHighly reactive, fast.Very strong electrophile, difficult to control mono-iodination, can cleave acid-labile groups.
N-Iodosuccinimide (NIS) MeCN or DMF, RT[12]Milder than ICl.Often sluggish without an activator, selectivity can be poor.
NIS / cat. TFA DCM or MeCN, 0 °C to RT[8][9]Highly recommended. Mild, fast, high yield, excellent mono-selectivity.[11]Requires anhydrous conditions, TFA is corrosive.
Selectfluor / NaI DCM/TFA, RT[6]Very mild, excellent for complex peptides, high chemoselectivity.[6]Reagents are more expensive.

Visualizing Mechanisms and Workflows

Mechanism: Electrophilic Iodination and Di-iodination Side Reaction

The following diagram illustrates the SEAr mechanism for the desired mono-iodination and the competing pathway to the di-iodinated side product.

SEAr_Mechanism Electrophilic Aromatic Substitution: Iodination Pathways cluster_di Side Reaction Pathway Phe Phenylalanine Derivative (Phe-R) Wheland1 Wheland Intermediate (Mono-iodination) Phe->Wheland1 MonoIodo Mono-iodo-Phe-R (Product) Wheland1->MonoIodo - H⁺ (Re-aromatization) Wheland2 Wheland Intermediate (Di-iodination) MonoIodo->Wheland2 DiIodo Di-iodo-Phe-R (Side Product) Wheland2->DiIodo - H⁺ Iplus Electrophilic Iodine (I⁺) Troubleshooting_Workflow Troubleshooting Iodination Reactions start_node Start: Analyze Reaction Outcome (TLC, LC-MS) q1 Significant Di-iodination? start_node->q1 question_node question_node action_node action_node problem_node problem_node a1_reduce_eq 1. Reduce NIS to 1.0 eq 2. Add NIS slowly 3. Lower Temp to 0 °C q1->a1_reduce_eq Yes q2 Low Conversion? q1->q2 No end_node Purify Product a1_reduce_eq->end_node a2_add_tfa Use NIS with catalytic TFA (0.1 - 0.2 eq) q2->a2_add_tfa Yes q3 Poor para/ortho Selectivity? q2->q3 No a2_add_tfa->end_node a3_protect Use bulky N-protecting group (e.g., N-Boc) q3->a3_protect Yes q3->end_node No (Reaction OK) a3_protect->end_node

Caption: Decision workflow for troubleshooting phenylalanine iodination.

References

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds . (2022). Chemia. Available at: [Link]

  • Iodination of Phenylacetylene and Some Transformations of the Resulting Iodo Derivatives . ResearchGate. Available at: [Link]

  • Iodinated Tyrosine Definition . Fiveable. Available at: [Link]

  • Electrophilic aromatic substitution mechanism . Khan Academy. Available at: [Link]

  • Phenylalanine gold nanoclusters as sensing platform for π–π interfering molecules: a case study of iodide . (2020). National Institutes of Health (NIH). Available at: [Link]

  • Overview of Phenylalanine & Tyrosine metabolism . (2021). YouTube. Available at: [Link]

  • Electrophilic aromatic substitution . Wikipedia. Available at: [Link]

  • Bertrand, R., et al. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes . Bioconjugate Chemistry. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. Available at: [Link]

  • Sharma, S. D., Toth, G., & Hruby, V. J. (1991). A simple general method for (radio)iodination of a phenylalanine residue in peptides . Journal of Organic Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism . (2017). Master Organic Chemistry. Available at: [Link]

  • Other Aromatic Substitutions . (2024). Chemistry LibreTexts. Available at: [Link]

  • Improving regioselectivity of phenylalanine aminomutase . (2024). Frontiers. Available at: [Link]

  • Process for the iodination of aromatic compounds. Google Patents.
  • On the mechanism of iodination of tyrosine . (1964). PubMed. Available at: [Link]

  • N-Iodosuccinimide (NIS) . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine . (2016). National Institutes of Health (NIH). Available at: [Link]

  • Protection and Deprotection . CEM Corporation. Available at: [Link]

  • Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis . (2024). National Institutes of Health (NIH). Available at: [Link]

  • Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid . ResearchGate. Available at: [Link]

  • The chemical structures of monoiodotyrosine (MIT), di-iodotyrosine (DIT), L-phenylalanine (Phe)... . ResearchGate. Available at: [Link]

  • Protecting group . Wikipedia. Available at: [Link]

  • Biocatalytic control of site-selectivity and chain length-selectivity in radical amino acid halogenases . (2023). Chang Group. Available at: [Link]

  • N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination . OUCI. Available at: [Link]

  • Iodination via NIS -- various conditions . The Hive. Available at: [Link]

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Technical Support Center: Synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride Welcome to the comprehensive technical support guide for the synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Welcome to the comprehensive technical support guide for the synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to streamline your synthetic efforts and overcome common experimental hurdles.

Synthesis Overview & Strategy

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative.[1] Its synthesis requires careful control of regioselectivity and stereoselectivity. A common synthetic strategy involves a multi-step sequence, which must be optimized to ensure high yield and enantiomeric purity.[2]

The general workflow involves the formation of the carbon skeleton, introduction of the iodo-substituent, asymmetric introduction of the amine functionality, and final salt formation. The critical step is the establishment of the stereocenter at the C3 position.

G cluster_0 Synthetic Workflow Start Phenylalanine Derivative or other suitable precursor Step1 Aromatic Iodination Start->Step1 Iodinating Agent Step2 Chain Extension/ Homologation Step1->Step2 e.g., Arndt-Eistert Step3 Asymmetric Amination or Chiral Resolution Step2->Step3 Chiral Catalyst or Resolving Agent Step4 Deprotection (if necessary) Step3->Step4 Step5 Hydrochloride Salt Formation Step4->Step5 HCl

Caption: General synthetic workflow for (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question: My overall yield is consistently low. What are the likely causes?

Answer: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach is required for diagnosis:

  • Incomplete Reactions: One or more steps may not be proceeding to completion. It is crucial to monitor each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. For challenging steps like the asymmetric amination, reaction times may need to be extended, or catalyst loading increased.

  • Side Reactions: The iodination step can sometimes lead to di-iodinated or other regioisomeric byproducts if not carefully controlled. Similarly, during chain extension or amination, side reactions can diminish the yield of the desired product. Analyze crude reaction mixtures by LC-MS or NMR to identify major byproducts and adjust reaction conditions (e.g., temperature, stoichiometry) accordingly.

  • Purification Losses: The target molecule and its intermediates may have high polarity, leading to losses during aqueous work-ups or column chromatography. Ensure the pH is carefully adjusted during extractions to minimize the solubility of the amino acid in the aqueous phase. Using a suitable stationary phase and eluent system for chromatography is also critical.

  • Catalyst Deactivation: In catalytic steps, particularly asymmetric hydrogenation or amination, the catalyst can be poisoned by impurities in the reagents or solvent.[3] The basicity of the amine product itself can also lead to catalyst deactivation.[4] Ensure all materials are of high purity and consider using a catalyst system known for its robustness.

Question: The enantiomeric excess (ee) of my final product is poor. How can I improve stereoselectivity?

Answer: Achieving high enantioselectivity is the most critical challenge in this synthesis. Poor ee can result from issues in either an asymmetric synthesis approach or a chiral resolution process.

  • For Asymmetric Synthesis (e.g., Catalytic Asymmetric Hydrogenation):

    • Catalyst Choice: The choice of chiral ligand and metal precursor is paramount. Different ligands (e.g., derivatives of BINAP, DuPHOS, PHOX) can have a profound impact on enantioselectivity.[5] A screening of different catalysts may be necessary.

    • Reaction Conditions: Hydrogen pressure, temperature, and solvent can all influence the ee. Mild conditions are often preferred.[6] For example, lower temperatures typically enhance enantioselectivity at the cost of reaction rate.

    • Substrate Purity: The geometry (E/Z) of the precursor olefin (e.g., an enamine) can significantly affect the stereochemical outcome of the hydrogenation.[5] Ensure the precursor is diastereomerically pure.

  • For Chiral Resolution:

    • Resolving Agent: The choice of resolving agent (e.g., tartaric acid derivatives, chiral amines) is crucial. The diastereomeric salts formed must have significantly different solubilities in the chosen solvent system to allow for efficient fractional crystallization.

    • Crystallization Conditions: The rate of cooling, solvent polarity, and concentration are key parameters. Slow cooling is generally preferred to obtain well-formed crystals of a single diastereomer. It may require multiple recrystallization steps to achieve high diastereomeric purity.

Question: I am observing significant condensation impurity formation during the Boc-protection step. How can this be mitigated?

Answer: The formation of condensation impurities, where two molecules of the amino acid react with one molecule of the Boc-anhydride, is a known issue.[7] This side reaction reduces the yield and complicates purification.

  • Cause: This typically occurs when using organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) where the deprotonated amine can act as a nucleophile towards the activated carboxyl group of another molecule.[7]

  • Solution: Switching to a biphasic solvent system can effectively suppress this side reaction. A common and effective method is the Schotten-Baumann reaction condition, using an aqueous base (like NaOH or NaHCO₃) and an organic solvent immiscible with water (like toluene or ethyl acetate). The amino acid is deprotonated in the aqueous phase, and it reacts with the Boc-anhydride at the interface or in the organic phase. This minimizes the opportunity for intermolecular condensation. Controlling the temperature, typically around 20°C, is also beneficial.[7]

Question: My reaction stalls before completion, even after extended reaction times. What should I investigate?

Answer: A stalled reaction points to a limiting factor that has been consumed or deactivated.

  • Reagent Quality: Verify the purity and activity of all reagents, especially catalysts and moisture-sensitive compounds. For hydride reductions, the quality of the reducing agent is critical.[8]

  • Atmosphere Control: Many organometallic catalysts used in asymmetric synthesis are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.

  • Temperature Control: Some reactions have a critical temperature threshold for initiation or propagation. Ensure the internal reaction temperature is being accurately monitored and maintained.

  • Product Inhibition: As mentioned, the amine product can sometimes inhibit the catalyst.[3][4] If this is suspected, it might be necessary to use a higher catalyst loading or a different catalyst system that is more tolerant to the product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control throughout the synthesis?

A1: The three most critical parameters are:

  • Temperature: Especially during iodination (to control selectivity), asymmetric catalysis (to maximize ee), and crystallization (for effective resolution).

  • Atmosphere: Maintaining an inert atmosphere is crucial for any step involving air-sensitive reagents or catalysts (e.g., organometallics, hydrides).

  • Stoichiometry: Precise control of reactant and catalyst ratios is essential, particularly in the asymmetric step where catalyst loading can influence both rate and selectivity.

Q2: How can I confirm the absolute stereochemistry of my final product?

A2: Confirmation of the (R)-configuration is essential. The most definitive method is single-crystal X-ray crystallography of the final product or a suitable crystalline derivative. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can be used.[8] The retention time must be compared against an authenticated reference standard of the (R) or (S) enantiomer.

Q3: What are the key safety precautions for this synthesis?

A3: Standard laboratory safety protocols should be followed. Specific hazards include:

  • Iodinating agents: Can be corrosive and oxidizing. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Hydride reducing agents (e.g., NaBH₄, LiAlH₄): React violently with water and protic solvents. Must be handled under anhydrous conditions.

  • Organometallic catalysts: Many are pyrophoric or air-sensitive.

  • Solvents: Use appropriate ventilation and grounding for flammable solvents. The final product is a hydrochloride salt of an amino acid and should be handled with care, as it may cause skin and eye irritation.[9]

Q4: What analytical techniques are recommended for in-process control and final product characterization?

A4:

  • In-Process Control (IPC): TLC, LC-MS, and Gas Chromatography (GC) are vital for monitoring reaction progress and detecting byproduct formation.[8]

  • Final Product Characterization:

    • Structure: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure.

    • Purity: HPLC or GC to determine chemical purity.

    • Stereochemistry: Chiral HPLC or SFC to determine enantiomeric excess (ee).

    • Physical Properties: Melting point and specific rotation.

Optimized Experimental Protocols

The following protocols are provided as a starting point. Researchers should adapt them based on their specific laboratory conditions and analytical findings.

Protocol 1: Boc-Protection of (R)-3-Amino-4-(4-iodophenyl)butanoic acid

This protocol is designed to minimize the formation of condensation impurities.[7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add (R)-3-Amino-4-(4-iodophenyl)butanoic acid (1.0 eq), water (2.5 mL per g of amino acid), and sodium hydroxide (1.05 eq).

  • Dissolution: Stir the mixture until all solids are dissolved. Cool the solution to 20°C in a water bath.

  • Reagent Addition: In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in toluene (2.0 mL per g of amino acid).

  • Reaction: Add the Boc-anhydride solution dropwise to the stirred aqueous solution of the amino acid over 30 minutes, maintaining the temperature at 20°C.

  • Monitoring: Let the reaction stir at 20°C for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Separate the aqueous and organic layers. Wash the aqueous layer with toluene (2 x volume of initial toluene).

  • Acidification: Cool the aqueous layer to 0-5°C and acidify with 1M HCl to a pH of 2-3. A white precipitate should form.

  • Extraction: Extract the product into ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Asymmetric Hydrogenation via a Chiral Catalyst

This protocol is a general representation of an asymmetric hydrogenation to establish the chiral center. The specific catalyst and conditions should be optimized.[5]

G cluster_0 Asymmetric Hydrogenation Mechanism Enamine Prochiral Enamine Substrate Complex Substrate-Catalyst Complex Enamine->Complex Catalyst Chiral Rh or Ru Complex (e.g., Rh(I)-DuPHOS) Catalyst->Complex Product Chiral Amine (High ee) Complex->Product Reductive Elimination H2 H₂ H2->Complex Oxidative Addition Cat_regen Catalyst (regenerated) Product->Cat_regen

Caption: Simplified mechanism of catalytic asymmetric hydrogenation.

  • Setup: To a high-pressure reactor, add the N-acetyl enamine precursor (1.0 eq) and a degassed solvent (e.g., methanol, ethanol).

  • Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve the chiral catalyst (e.g., [Rh(COD)(R,R-Me-DuPHOS)]BF₄, 0.5-1 mol%).

  • Reaction Initiation: Add the catalyst solution to the reactor. Seal the reactor, purge several times with nitrogen, and then with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen (typically 1-10 atm) and stir vigorously at a controlled temperature (e.g., 25-40°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by GC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Remove the solvent under reduced pressure. The crude product can then be purified by chromatography or crystallization.

Data Presentation: Optimizing Reaction Conditions

Systematic optimization is key to achieving high yield and purity. The following tables illustrate how experimental data can be structured to guide this process.

Table 1: Effect of Solvent on Asymmetric Hydrogenation

EntrySolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Methanol25129592
2Ethanol25129288
3Toluene40247585
4Dichloromethane25188894

Data is illustrative and will vary based on substrate and catalyst.

Table 2: Screening of Chiral Resolution Conditions

EntryResolving AgentSolventRecrystallizationsYield of Diastereomer (%)
1(S)-(+)-Mandelic AcidEthanol/Water140
2(S)-(+)-Mandelic AcidIsopropanol235
3N-acetyl-L-leucineMethanol138
4Dibenzoyl-D-tartaric acidAcetone242

Data is illustrative. Yield refers to the isolated, diastereomerically pure salt.

References

  • Smolecule. (2023, August 20). Buy (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | 332061-76-4.
  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Benchchem. * (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | 332061-76-4*.
  • MDPI. (2021). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL).
  • Google Patents. (2022). CN110668958A - A kind of method for preparing (R)-3-aminobutanol.
  • Medicines for All Institute. (2019, November 18). PROCESS DEVELOPMENT REPORT.
  • Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Google Patents. (2022). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • South African Journal of Chemistry. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). Fmoc-(R)-3-Amino-4-(4-chlorophenyl)butyric Acid: A Versatile Tool for Peptide Synthesis.
  • ACS Publications. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • NIH PMC. (2025, August 5). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • ACS Publications. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
  • Request PDF. (2008, January). Chiral Amine Synthesis - Strategies, Examples, and Limitations.
  • NIH PMC. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
  • RSC Publishing. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications.
  • Chinese Chemical Society. Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. CCS Chemistry.
  • Yale University, Ellman Laboratory. Asymmetric Synthesis of Amines.
  • PubChem. (3R)-3-amino-4-phenylbutanoic acid hydrochloride | C10H14ClNO2.
  • University of Illinois, Department of Chemistry. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.

Sources

Optimization

analytical method validation for (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride quantification

An authoritative guide to the analytical method validation for the quantification of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, presented in a comprehensive technical support format. Technical Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the analytical method validation for the quantification of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, presented in a comprehensive technical support format.

Technical Support Center: Quantification of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Welcome to the technical support resource for the analytical method validation of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions in a direct, problem-solving format, grounding our advice in established scientific principles and regulatory standards.

Introduction: The "Why" of Method Validation

(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a critical pharmaceutical intermediate or active pharmaceutical ingredient (API). Ensuring its precise and accurate quantification is not merely a procedural step but a cornerstone of product quality, safety, and efficacy. Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will reference throughout this guide.[1][2][3]

The structure of this molecule—containing both an amino and a carboxylic acid group—presents unique challenges in reversed-phase chromatography, the most common analytical technique. This guide will focus primarily on High-Performance Liquid Chromatography with UV detection (HPLC-UV), offering field-proven insights to navigate these challenges.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) Dev Initial Method Development Opt Method Optimization Dev->Opt Feasibility Spec Specificity & Forced Degradation Opt->Spec Begin Validation Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Range Range Prec->Range Robust Robustness Range->Robust LOD LOD / LOQ Robust->LOD Final Validated Method for Routine Use LOD->Final Validation Complete

Caption: High-level workflow for analytical method validation.

Section 1: HPLC Method & System Suitability

This section addresses the foundational elements of your analysis: the HPLC method itself and the daily checks to ensure its performance.

Q1: I'm starting method development. What's a good starting point for HPLC conditions?

A1: For (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, a reversed-phase HPLC method is most appropriate. The iodophenyl group provides a strong chromophore for UV detection, typically around 210-230 nm.

  • Rationale: Reversed-phase chromatography separates molecules based on hydrophobicity. Your analyte has a significant non-polar (phenyl ring) and polar (amino and carboxyl groups) character, making it well-suited for this technique.

  • Recommended Starting Protocol:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. This is a workhorse column providing good resolution and efficiency.

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid is crucial to protonate the residual silanol groups on the column packing, which prevents peak tailing from secondary ionic interactions with the analyte's amino group.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a shallow gradient, for example, 10% to 70% Acetonitrile over 15 minutes. This will help elute the analyte and any potential impurities with good separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. A controlled temperature ensures retention time stability.

    • Detection Wavelength: 220 nm. Perform a UV scan of your analyte to determine the optimal wavelength.

    • Injection Volume: 10 µL.

    • Diluent: Mobile Phase A or a mixture of Water/Acetonitrile that is weaker than the initial mobile phase composition to prevent peak distortion.

Q2: What is System Suitability Testing (SST), and why do I have to run it every time?

A2: System Suitability Testing (SST) is a mandatory check performed before any sample analysis to verify that the entire chromatographic system—instrument, column, and mobile phase—is operating correctly on that specific day.[5][6] Think of it as a daily health check for your HPLC. It is not a substitute for instrument qualification but ensures the system is fit for the intended analysis at the time of use.[5]

Q3: My system suitability test failed for Tailing Factor. What should I do?

A3: A failing tailing factor (typically >2.0) is a common issue, especially for compounds with basic amine groups like your analyte. It indicates an undesirable secondary interaction between the analyte and the stationary phase.

  • Immediate Checks:

    • Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low enough (typically pH 2.5-3.5) to fully protonate the analyte's amino group and suppress the ionization of silanol groups on the column. An incorrect pH is a frequent cause of tailing.[7]

    • Column Age: The column may be nearing the end of its life. Active silanol sites become more exposed over time. Try a new column of the same type.

  • Troubleshooting Workflow:

G Start SST Fails: Peak Tailing > 2.0 Check_pH Is mobile phase pH correct (e.g., 2.5-3.5)? Start->Check_pH New_Column Is the column old or overused? Check_pH->New_Column Yes Fix_pH Action: Remake mobile phase with correct pH. Check_pH->Fix_pH No Check_Frit Are all peaks tailing? New_Column->Check_Frit No Replace_Column Action: Replace with a new, validated column. New_Column->Replace_Column Yes Void Is there a void at the column head? Check_Frit->Void Yes Check_Frit->Replace_Column No, only analyte peak Backflush Action: Reverse-flush column to waste (if allowed). Void->Backflush Maybe Pass Problem Resolved Fix_pH->Pass Replace_Column->Pass Backflush->Pass

Caption: Troubleshooting decision tree for HPLC peak tailing.

Typical System Suitability Parameters

ParameterTypical Acceptance Criteria (USP <621>)Common Cause of Failure
Tailing Factor (T) T ≤ 2.0Secondary silanol interactions, column contamination, incorrect mobile phase pH.
Theoretical Plates (N) N ≥ 2000Column degradation, extra-column volume, incorrect flow rate.
Repeatability (%RSD) %RSD ≤ 2.0% for 5-6 replicate injectionsInjector issue, poor sample preparation, unstable detector lamp.
Resolution (Rs) Rs ≥ 2.0 (between analyte and nearest impurity)Incorrect mobile phase composition, column degradation.

Section 2: Validation Parameters - Troubleshooting & FAQs

This section covers specific validation characteristics as defined by ICH Q2(R1) and how to troubleshoot them.[2]

Q4: My method is not specific. I see co-eluting peaks during my forced degradation study. What's the next step?

A4: Lack of specificity is a critical failure. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[8]

  • Forced Degradation's Role: Forced degradation (stress testing) is the primary tool to demonstrate specificity.[9][10] By intentionally degrading the sample under various conditions (acid, base, oxidation, heat, light), you generate the likely degradation products.[11] The method is only "stability-indicating" if it can separate the intact API from these new peaks.

  • Troubleshooting Steps:

    • Optimize the Gradient: Make the gradient shallower to increase the separation time between peaks.

    • Change Organic Modifier: If you are using Acetonitrile, try Methanol, or vice-versa. This changes the selectivity of the separation.

    • Change Stationary Phase: If selectivity changes don't work, you may need a different column chemistry (e.g., a C8 or Phenyl column).

    • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. If the peak for your main analyte is pure across all stress conditions, the method is specific. If not, co-elution is occurring, and the method must be re-developed.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride at approximately 1 mg/mL.

  • Stress Conditions: Expose the solution to the following conditions. The goal is to achieve 5-20% degradation.[9]

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 4 hours.

    • Thermal Degradation: Heat the solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Neutralization & Dilution: After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-PDA.

  • Evaluation: Assess the chromatograms for new peaks. The main peak should be spectrally pure and well-resolved (Resolution > 2.0) from any degradation products.

Q5: My linearity plot has a poor correlation coefficient (r² < 0.999). What are the likely causes?

A5: A non-linear response can stem from several issues, from simple preparation errors to detector saturation.

  • Common Causes & Solutions:

    • Pipetting/Dilution Errors: This is the most common cause. Carefully reprepare your calibration standards from a single stock solution.

    • Detector Saturation: If your highest concentration point is deviating significantly, it might be saturating the detector. The UV absorbance should ideally not exceed 1.5 Absorbance Units (AU). Dilute your entire calibration set and re-run.

    • Analyte Insolubility: At higher concentrations, the analyte may not be fully dissolved in the diluent. Ensure complete dissolution.

    • Inappropriate Range: The selected concentration range may be too wide. Narrow the range to what is expected during routine analysis (e.g., 80% to 120% of the target concentration).

Sample Linearity Data

LevelConcentration (µg/mL)Peak Area 1Peak Area 2Peak Area 3Average Area
150499500501500500000500333
275751000753000752500752167
31001005000100300010045001004167
41251255000125800012560001256333
51501510000150800015115001509833
Result Slope: 10050
Intercept: -1500
r²: 0.9998

Q6: My accuracy (recovery) results are low and my precision (%RSD) is high. How do I troubleshoot this?

A6: Poor accuracy (percent recovery) and precision (repeatability) often point to issues with sample preparation or analyte stability.

  • Accuracy Troubleshooting:

    • Extraction Efficiency: If you are testing a formulated product, ensure your sample preparation procedure (e.g., dissolving, sonicating, filtering) effectively extracts 100% of the analyte from the matrix. Try a longer sonication time or a different extraction solvent.

    • Analyte Adsorption: The analyte might be adsorbing to glass or plasticware, or to the filter membrane. Use silanized glassware or polypropylene vials. Test different filter types (e.g., PTFE vs. Nylon) for recovery.

    • Sample Stability: The analyte may be degrading in the diluent. Perform a solution stability study by re-injecting the same prepared sample over 24-48 hours to see if the peak area decreases.

  • Precision Troubleshooting:

    • Inconsistent Sample Prep: This is the leading cause of imprecision. Ensure volumes are measured with calibrated pipettes and that samples are mixed thoroughly.

    • Injector Performance: High %RSD on replicate injections of the same vial points to an HPLC injector problem (e.g., leaks, bubbles in the sample loop).

References

  • Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chrom
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio : Indonesia Journal of Food and Drug Safety.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • 〈621〉CHROM
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. ChromaNik.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. CuriRx.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HOW TO APPROACH A FORCED DEGRAD
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of halogenated 3-amino-4-phenylbutanoic acids

Topic: Structure-Activity Relationship of Halogenated 3-Amino-4-Phenylbutanoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship of Halogenated 3-Amino-4-Phenylbutanoic Acids Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The 3-amino-4-phenylbutanoic acid scaffold represents a critical class of


-amino acids acting primarily as agonists at the GABA-B receptor. While the unsubstituted parent compound (Phenibut ) exhibits moderate anxiolytic activity, halogenation at the phenyl ring—specifically the para-position—dramatically alters pharmacodynamics.

This guide analyzes the Structure-Activity Relationship (SAR) of halogenated analogs, identifying (R)-Baclofen (4-chloro) as the pharmacological "sweet spot" where steric occupancy and lipophilicity maximize receptor affinity. We compare the fluoro-, chloro-, and bromo- analogs, providing experimental protocols for synthesis and functional validation.

Molecular Scaffold & Physicochemical Baseline

The core structure is a


-aminobutyric acid (GABA) backbone with a phenyl ring at the 

-position. This modification allows the molecule to cross the blood-brain barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1), a property lacking in endogenous GABA.

Core Scaffold:


-phenyl-GABA[1][2]
  • Chirality: The (R)-enantiomer is the eutomer (active form), typically 100-fold more potent than the (S)-distomer.

  • Mechanism: Orthosteric agonism of the GABA-B receptor (metabotropic), leading to

    
     protein coupling, inhibition of voltage-gated 
    
    
    
    channels, and activation of GIRK (Kir3)
    
    
    channels.
Comparative SAR Analysis: The Halogen Series

The introduction of a halogen atom at the 4-position (para) of the phenyl ring is the single most influential modification for this scaffold. The SAR follows a non-linear trend governed by the balance between lipophilicity (


)  and steric bulk (MR) .
3.1. The "Goldilocks" Effect of Chlorine

Experimental data indicates that potency does not strictly correlate with electronegativity. Instead, the chlorine atom provides the optimal volume to fill the hydrophobic pocket within the GABA-B binding domain without inducing steric clash.

Table 1: Comparative Pharmacological Profile

CompoundSubstituent (4-pos)Structure

(Functional)*
LogP (Predicted)Relative Potency
Phenibut -H

-phenyl

0.75Baseline (1x)
F-Phenibut -F4-fluoro

0.98~58x
Baclofen -Cl4-chloro

1.30~227x
4-Bromo -Br4-bromoInferred > 10 \mu M1.55Lower than Cl**

*Data based on outward current density in mouse cerebellar Purkinje cells (Source: Irie et al., 2020). **The 4-Bromo analog is less explored in clinical literature but theoretically exhibits higher lipophilicity with potential steric penalties in the orthosteric binding site.

3.2. Mechanistic Insights
  • 4-Fluoro (F-Phenibut): The fluorine atom is small and highly electronegative. While it increases lipophilicity and metabolic stability compared to Phenibut, it lacks the steric bulk to fully engage the hydrophobic residues (likely Trp/Tyr motifs) in the receptor pocket as effectively as chlorine.

  • 4-Chloro (Baclofen): Chlorine offers a significant lipophilic boost (

    
    ) and a van der Waals radius (1.75 Å) that fits optimally into the receptor's hydrophobic cleft. This tight fit stabilizes the "closed" active conformation of the Venus Flytrap Domain (VFT) of the GABA-B1 subunit.
    
  • 4-Bromo: While bromine increases BBB permeability due to higher LogP, its larger van der Waals radius (1.85 Å) often introduces steric clashes in tight orthosteric pockets, typically reducing affinity compared to the chloro-analog.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of these ligands upon binding to the GABA-B receptor.

GABAB_Signaling Ligand Ligand (Baclofen/F-Phenibut) GABAB GABA-B Receptor (GPCR Class C) Ligand->GABAB Orthosteric Binding Gi_Protein Gi/o Protein Activation GABAB->Gi_Protein Conformational Change AdenylateCyclase Adenylate Cyclase Gi_Protein->AdenylateCyclase Inhibits Ca_Channel Voltage-Gated Ca2+ Channels Gi_Protein->Ca_Channel Inhibits Influx K_Channel GIRK (Kir3) K+ Channels Gi_Protein->K_Channel Activates Efflux cAMP cAMP Levels (Decrease) AdenylateCyclase->cAMP Reduces Hyperpolarization Membrane Hyperpolarization Ca_Channel->Hyperpolarization Reduced Excitability K_Channel->Hyperpolarization K+ Outflow

Figure 1: Signal transduction pathway initiated by halogenated GABA-B agonists. The primary therapeutic effect stems from neuronal hyperpolarization via GIRK activation.

Experimental Protocols

To ensure reproducibility, we provide the standard industrial synthesis route and the functional assay used to generate the comparative data.

5.1. Synthesis: The Hoffmann Rearrangement Route

This pathway is preferred for its scalability and avoidance of dangerous nitro-styrene intermediates.

Reaction Scheme (DOT Visualization):

Synthesis_Route Start 4-Halo-Benzaldehyde (Starting Material) Step1 Claisen Condensation (Ethyl Acetoacetate) Start->Step1 Intermediate1 Cinnamic Ester Derivative Step1->Intermediate1 Step2 Michael Addition (Nitromethane/Base) Intermediate1->Step2 Step3 Hydrolysis & Reduction Step2->Step3 Product 3-Amino-4-(4-halo) phenylbutanoic acid Step3->Product

Figure 2: General synthetic pathway for 4-substituted analogs.

Detailed Protocol (Baclofen/F-Phenibut):

  • Condensation: React 4-chlorobenzaldehyde (or 4-fluorobenzaldehyde) with 2 equivalents of ethyl acetoacetate in the presence of a catalytic base (piperidine) to form the benzylidene intermediate.

  • Cyclization: Treat the intermediate with aqueous

    
     at high temperature to form the glutarimide ring (
    
    
    
    -(4-halophenyl) glutarimide).
  • Hoffmann Rearrangement (Critical Step):

    • Cool the glutarimide solution to 0–5°C.

    • Add Sodium Hypobromite (NaOBr) or NaOH/Br2 solution dropwise.

    • Mechanism: The amide group is converted to an amine with the loss of CO2.

    • Acidify carefully with HCl to pH 7.0 to precipitate the zwitterionic amino acid.

  • Purification: Recrystallize from water/ethanol.

5.2. Functional Assay: Electrophysiology (Patch-Clamp)

Objective: Determine


 via outward current measurement.
  • Preparation: Prepare cerebellar slice cultures from mice (Purkinje cells express high density of GABA-B).

  • Recording: Use whole-cell patch-clamp configuration.

    • Internal solution: K-gluconate based.

    • External solution: Artificial Cerebrospinal Fluid (ACSF) with TTX (to block Na+ spikes).

  • Application: Perfusion of ligand (Phenibut, F-Phenibut, Baclofen) at concentrations ranging from 0.1

    
     to 3000 
    
    
    
    .
  • Measurement: Record the outward

    
     current  density at a holding potential of -50 mV.
    
  • Validation: Apply GABA-B antagonist (e.g., CGP55845) to confirm current ablation.

References
  • Irie, T., et al. (2020). "F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells." European Journal of Pharmacology.

  • Bowery, N. G., et al. (2002). "International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function." Pharmacological Reviews.

  • Saberi, A. (2016). "A facile and efficient synthesis of Baclofen."[3] Iranian Chemical Communication.

  • Froestl, W. (2010). "Chemistry and pharmacology of GABAB receptor ligands." Advances in Pharmacology.

  • Lapin, I. (2001). "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews.

Sources

Comparative

Comparative Analysis of (R)- and (S)-3-Amino-4-(4-iodophenyl)butanoic Acid: Pharmacological and Synthetic Perspectives

Topic: Comparative Analysis of (R) and (S) Enantiomers of 3-Amino-4-(4-iodophenyl)butanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of (R) and (S) Enantiomers of 3-Amino-4-(4-iodophenyl)butanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-4-(4-iodophenyl)butanoic acid is a halogenated


-amino acid derivative structurally homologous to Baclofen  (the 4-chloro analog) and a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin . This guide provides a technical comparison of its (R) and (S) enantiomers, focusing on their distinct roles as pharmacological ligands for GABA-B receptors and as chiral synthons in medicinal chemistry.

While the (R)-enantiomer serves as the bioactive eutomer and the preferred scaffold for peptide mimetics, the (S)-enantiomer functions primarily as a distomer or a negative control. The presence of the iodine atom at the para-position offers unique advantages over the chloro-analog, serving as a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) and as a heavy-atom probe for X-ray crystallography.

Structural & Pharmacological Comparison

The biological performance of this molecule is governed by the stereochemistry at the C3 position (beta-carbon). The comparison below synthesizes Structure-Activity Relationship (SAR) data from the beta-phenyl-GABA class (Baclofen analogs).

Table 1: Comparative Profile of Enantiomers
Feature(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)
Stereochemical Configuration (3R)-3-amino-4-(4-iodophenyl)butanoic acid(3S)-3-amino-4-(4-iodophenyl)butanoic acid
GABA-B Receptor Affinity High Agonist Activity. Analogous to (R)-Baclofen, it binds the orthosteric site of the GABA-B1 subunit.Low/No Activity. Typically >100-fold lower affinity than the (R)-isomer.
Synthetic Utility High. Key intermediate for Sitagliptin analogs and bioactive peptidomimetics.Low. Often considered an impurity (0.1% limit in API specifications).
Lipophilicity (LogP) ~1.8 (Identical)~1.8 (Identical)
Solubility Identical in achiral solvents; distinct in chiral environments (e.g., biological fluids).Identical in achiral solvents.
Primary Application Drug discovery (GABA-B agonists), Molecular Imaging (SPECT precursors).Negative control in binding assays; chiral resolution studies.
Mechanistic Insight: The "Iodo-Effect" in Binding

The (R)-enantiomer mimics the neurotransmitter GABA but includes a hydrophobic phenyl ring that occupies a specific lipophilic pocket in the receptor.

  • Steric Fit: The iodine atom (Van der Waals radius 1.98 Å) is significantly larger than the chlorine in Baclofen (1.75 Å). While this increases lipophilicity, it demands a flexible hydrophobic pocket.

  • Binding Mode: The (R)-configuration aligns the amino and carboxyl groups to match the zwitterionic state of GABA, while the 4-iodophenyl group engages in

    
    -
    
    
    
    or hydrophobic interactions. The (S)-configuration forces the phenyl ring into a sterically forbidden zone, abolishing activity.
Synthetic Performance: The Iodine Advantage

In drug development, this molecule is often more valuable as a Chiral Building Block than as a final drug. The para-iodine substituent is a "privileged" functional handle.

  • Reactivity: Unlike the chemically inert chlorine in Baclofen, the iodine atom in 3-amino-4-(4-iodophenyl)butanoic acid undergoes oxidative addition with Palladium(0) under mild conditions.

  • Divergent Synthesis: A single batch of the (R)-iodo intermediate can be split to generate a library of 4-biaryl derivatives via Suzuki coupling, allowing rapid scanning of chemical space (e.g., replacing Iodine with trifluorophenyl for Sitagliptin analogs).

Visualization: Divergent Synthesis Workflow

The following diagram illustrates how the (R)-enantiomer serves as a hub for generating diverse bioactive molecules.

G Racemic Racemic Mixture (Starting Material) Resolution Enzymatic Resolution (Lipase/Aspartase) Racemic->Resolution Kinetic Resolution R_Isomer (R)-Enantiomer (Active Scaffold) Resolution->R_Isomer >99% ee S_Isomer (S)-Enantiomer (Distomer/Waste) Resolution->S_Isomer Discard/Recycle Coupling Pd-Catalyzed Coupling (Suzuki-Miyaura) R_Isomer->Coupling Ar-B(OH)2 + Pd(0) Drug3 Radioligands (I-123) (SPECT Imaging) R_Isomer->Drug3 Direct Use Drug1 Sitagliptin Analogs (DPP-4 Inhibition) Coupling->Drug1 Trifluorophenyl Drug2 GABA-B Agonists (Neuropathic Pain) Coupling->Drug2 Heterocycles

Caption: Workflow demonstrating the isolation of the (R)-enantiomer and its divergence into multiple therapeutic classes via the reactive iodine handle.

Experimental Protocols

To ensure scientific integrity, the following protocols describe the separation and utilization of these enantiomers.

Protocol A: Enzymatic Resolution (Synthesis of (R)-Enantiomer)

Objective: Isolate high-purity (R)-3-amino-4-(4-iodophenyl)butanoic acid from a racemic ester precursor. This method is preferred over chemical resolution for its scalability and green chemistry metrics.

Reagents:

  • Racemic ethyl 3-amino-4-(4-iodophenyl)butanoate

  • Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin

  • Solvent: Diisopropyl ether (DIPE) / Water (biphasic system)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of the racemic ethyl ester in 50 mL of DIPE. Add 50 mL of phosphate buffer (pH 7.0).

  • Enzymatic Hydrolysis: Add 500 mg of immobilized CAL-B. Incubate at 30°C with orbital shaking (200 rpm).

    • Mechanism:[1][2][3][4][5] The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on specific lipase specificity; typically CAL-B favors (S)-hydrolysis, leaving (R)-ester).

  • Monitoring: Monitor reaction progress via Chiral HPLC (Column: Chiralpak IA, Mobile Phase: Hexane/IPA 90:10). Stop when conversion reaches 50%.

  • Workup: Filter off the enzyme.[5] Separate the organic layer (containing the unreacted (R)-ester ) from the aqueous layer (containing the (S)-acid).

  • Hydrolysis: Treat the organic phase with 1M LiOH to hydrolyze the (R)-ester into the desired (R)-3-amino-4-(4-iodophenyl)butanoic acid .

  • Validation: Verify enantiomeric excess (ee) > 99% via HPLC.

Protocol B: Comparative Binding Assay (GABA-B)

Objective: Validate the "Eutomer" status of the (R)-isomer.

Methodology:

  • Membrane Preparation: Use rat cerebral cortex homogenates (rich in GABA-B receptors).

  • Radioligand: [3H]-Baclofen (Specific Activity: 50 Ci/mmol).

  • Competition: Incubate membranes with 10 nM [3H]-Baclofen and varying concentrations (

    
     to 
    
    
    
    M) of either (R)- or (S)-3-amino-4-(4-iodophenyl)butanoic acid.
  • Analysis: Construct displacement curves.

    • Expected Result: The (R)-isomer should displace [3H]-Baclofen with an IC50 in the low micromolar/nanomolar range. The (S)-isomer should show negligible displacement (IC50 > 100 µM).

Technical Specifications & Safety
PropertySpecificationNotes
CAS Number 270065-70-8 (S-HCl salt)Verify specific salt form before ordering.
Molecular Weight 305.11 g/mol Heavy atom effect significant in mass spec.
Storage 2-8°C, DesiccatedLight sensitive (Iodine bond is photolabile).
Handling Shield from lightPhotolytic cleavage of C-I bond can degrade purity.
References
  • Couvrat, N., et al. (2021). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]: Crystal structure and polymorphism.PMC PubMed Central .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761554, (3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid (Structural Analog).PubChem .[4][6]

  • Xu, J., et al. (2019). Method for enzymatic preparation of R-3-aminobutyric acid derivatives.[7][8]Google Patents WO2019062222A1 .

  • ChemicalBook. (2025). (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride Product Description.ChemicalBook .

  • BldPharm. (2025).[5][9] 4-(4-Iodophenyl)butanoic acid (Precursor Data).BLD Pharm .

Sources

Validation

in vivo efficacy comparison of different GABA analogues

Focus Agents: Gabapentin, Pregabalin, Mirogabalin Executive Summary & Mechanistic Distinction This guide provides a technical comparison of three generations of GABA analogues—specifically ligands—used in the treatment o...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Agents: Gabapentin, Pregabalin, Mirogabalin

Executive Summary & Mechanistic Distinction

This guide provides a technical comparison of three generations of GABA analogues—specifically


 ligands—used in the treatment of neuropathic pain. While structurally related to GABA, these agents do not bind to GABA receptors (GABA_A or GABA_B) or influence GABA uptake.[1] Instead, their efficacy stems from binding to the 

subunit of voltage-gated calcium channels (VGCCs), reducing calcium influx and inhibiting the release of excitatory neurotransmitters (glutamate, substance P, CGRP) in hyper-excited neurons.
The Selectivity Shift: vs.

Recent drug development has focused on subunit selectivity to improve the therapeutic index.

  • 
    :  Predominantly expressed in dorsal root ganglia (DRG) and upregulated in neuropathic pain states. Binding here drives analgesia .
    
  • 
    :  Highly expressed in the cerebellum. Binding here drives CNS adverse events  (somnolence, ataxia).
    

Mirogabalin represents the third generation, designed with a unique dissociation profile: it dissociates slowly from the analgesic target (


) but rapidly from the side-effect target (

), optimizing the efficacy-to-safety ratio compared to Gabapentin and Pregabalin.
Mechanism of Action Visualization

G cluster_0 Presynaptic Terminal (Neuropathic State) VGCC Voltage-Gated Ca2+ Channel Subunit1 α2δ-1 Subunit (Analgesia Target) VGCC->Subunit1 Subunit2 α2δ-2 Subunit (CNS Side Effect Target) VGCC->Subunit2 Drug1 Gabapentin (1st Gen) Drug1->Subunit1 Modest Affinity Fast Dissociation Drug1->Subunit2 Modest Affinity Drug2 Pregabalin (2nd Gen) Drug2->Subunit1 High Affinity Fast Dissociation Drug2->Subunit2 High Affinity Drug3 Mirogabalin (3rd Gen) Drug3->Subunit1 High Affinity SLOW Dissociation (Sustained Analgesia) Drug3->Subunit2 High Affinity FAST Dissociation (Reduced Ataxia)

Figure 1: Differential binding kinetics of Gabapentinoids. Mirogabalin's dissociation rates favor the analgesic target (


) over the cerebellar target (

).[2][3]

Pharmacokinetic Profiling

The in vivo performance of these agents is heavily dictated by their absorption mechanics. Gabapentin's saturable absorption creates a "ceiling effect" on efficacy, whereas Pregabalin and Mirogabalin exhibit linear pharmacokinetics.

FeatureGabapentinPregabalinMirogabalin
Absorption Mechanism Saturable (L-amino acid transporter)Linear (First-order)Linear (First-order)
Bioavailability Variable (60% at 900mg

33% at 3600mg)

90% (Independent of dose)
High (>85%)
Tmax (Rat) 2–3 hours0.5–1 hour< 1 hour
Protein Binding < 3%< 5%< 25%
Excretion Renal (Unchanged)Renal (Unchanged)Renal (Unchanged)
Potency (Human Eq) Low (1200mg+)Medium (300-600mg)High (15-30mg)

Key Insight: In animal studies, increasing the dose of Gabapentin beyond a certain threshold yields diminishing returns in plasma concentration due to transporter saturation.[4] Pregabalin and Mirogabalin allow for more predictable dose-response curves in efficacy models.

In Vivo Efficacy: Neuropathic Pain Models

The Spinal Nerve Ligation (SNL) model (Chung Model) is the gold standard for evaluating these agents because it specifically isolates the L5/L6 spinal nerves, creating stable, long-lasting mechanical allodynia.

Comparative Efficacy Data (Rat SNL Model)

Data synthesized from comparative pharmacological studies.

CompoundED50 (mg/kg, p.o.)Peak Effect TimeDuration of Action
Gabapentin ~30 – 50 mg/kg2 hours4–6 hours
Pregabalin ~10 – 30 mg/kg1 hour6–8 hours
Mirogabalin ~3 – 5 mg/kg1 hour> 8 hours

Analysis: Mirogabalin demonstrates a ~3-10x potency advantage over Pregabalin and Gabapentin in reversing mechanical hyperalgesia. This correlates with its slower dissociation rate (


) from the 

subunit.
Experimental Protocol 1: Spinal Nerve Ligation (SNL)

Objective: Induce neuropathic pain to assess analgesic efficacy via von Frey filaments.[5]

Workflow Diagram:

SNL_Protocol Start Acclimatization (7 Days) Anesthesia Anesthesia Induction (Isoflurane 2-3%) Start->Anesthesia Incision Dorsal Midline Incision (L4-S2 level) Anesthesia->Incision Exposure Paraspinal Muscle Removal Expose L6 Transverse Process Incision->Exposure Isolation Isolate L5 & L6 Spinal Nerves Exposure->Isolation Critical Step: Avoid stretching L4 Ligation Tight Ligation (6-0 Silk) Distal to DRG Isolation->Ligation Induces Allodynia Closure Suture Muscle & Skin Recovery Ligation->Closure Testing Behavioral Testing (Day 7-14 Post-Op) Closure->Testing von Frey Threshold Assessment

Figure 2: Surgical workflow for the Chung (SNL) Model.

Detailed Methodology:

  • Anesthesia: Induce with 5% isoflurane; maintain at 2-2.5% in

    
    .
    
  • Exposure: Make a midline incision at the L4-S2 level. Separate the paraspinal muscles from the spinous processes on the left side.

  • Bone Resection: Carefully remove the L6 transverse process to visualize the L4 and L5 spinal nerves.[6]

  • Ligation: Isolate the L5 and L6 spinal nerves.[6][7] Tightly ligate them with 6-0 silk thread. Crucial: The L4 nerve must remain untouched to preserve motor function.

  • Assessment (von Frey):

    • Place rats in a mesh-bottom cage.

    • Apply calibrated filaments to the plantar surface of the hind paw.

    • Endpoint: 50% Paw Withdrawal Threshold (PWT) using the Up-Down method.

    • Validation: Animals must display PWT < 4g (allodynia) to be included in drug trials.

Safety Assessment: Motor Coordination

Sedation and ataxia are the dose-limiting side effects of this class. The Rotarod Test is the standard for quantifying these deficits.

Therapeutic Index Comparison

The Therapeutic Index (TI) is calculated as


 (Rotarod) / 

(Analgesia). A wider gap indicates a safer drug.
CompoundRelative CNS Side Effect LiabilityTherapeutic Index Estimate
Gabapentin Moderate (Dose-dependent)Narrow at high doses
Pregabalin Moderate-HighModerate
Mirogabalin LowWide (High selectivity for

)
Experimental Protocol 2: Rotarod Performance Test

Objective: Determine the dose causing motor impairment (


).
  • Training (Days 1-2):

    • Place rats on a rod rotating at a constant speed (4 rpm).

    • Train until they can remain on the rod for at least 60 seconds.

  • Testing (Day 3 - Drug Administration):

    • Administer vehicle or test compound.

    • Use an accelerating protocol : 4 rpm to 40 rpm over 300 seconds.

  • Measurement:

    • Record Latency to Fall (seconds).

    • Cut-off time: 300 seconds.

  • Data Analysis:

    • Significant reduction in latency compared to baseline indicates ataxia/sedation.

    • Calculate % Motor Impairment:

      
      .
      

References

  • Mirogabalin: could it be the next generation gabapentin or pregabalin? Source: Korean Journal of Pain (2021) URL:[Link]

  • Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis. Source: Frontiers in Pain Research (2025) URL:[Link]

  • Effects of mirogabalin and pregabalin on N-type calcium channel currents. Source: ResearchGate (2019) URL:[Link]

  • Spinal Nerve Ligation (SNL) Model Protocol. Source: Melior Discovery URL:[Link]

  • Rotarod Test for Mice and Rats. Source: Melior Discovery URL:[Link]

  • Comparison of oral absorption models for pregabalin. Source: Drug Design, Development and Therapy (2016) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of (R)-3-Amino-4-(4-iodophenyl)butanoic acid HCl

[1] Executive Summary & Chemical Stewardship Compound: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride CAS: 270065-70-8 (Analog/Base context) Class: Halogenated -Amino Acid Derivative / Aryl Iodide[1] As Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Stewardship

Compound: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride CAS: 270065-70-8 (Analog/Base context) Class: Halogenated


-Amino Acid Derivative / Aryl Iodide[1]

As Senior Application Scientists, we recognize that the disposal of aryl iodides requires distinct protocols compared to standard organic waste. This compound presents a dual challenge: the iodine moiety and the hydrochloride salt form .

Improper incineration of iodine-containing compounds releases elemental iodine (


) and hydrogen iodide (

), which are highly corrosive to standard incinerator refractory linings and toxic to the environment.[1] Consequently, this material must be strictly segregated into Halogenated Waste streams destined for high-temperature incineration with specific acid-gas scrubbing capabilities.[1]

Hazard Characterization & Safety Profile

Before initiating disposal, the operator must acknowledge the specific hazards associated with the hydrochloride salt form.

Physicochemical Safety Data
ParameterSpecificationOperational Implication
Physical State Solid (Powder/Crystal)Dust generation is the primary exposure vector during transfer.[1]
Acidity Hydrochloride Salt (HCl)Hygroscopic and acidic. Potential to corrode metal spatulas/containers over time.
Halogen Content Iodine (Aryl-I)CRITICAL: Must not be mixed with non-halogenated solvents.[1]
Incompatibilities Strong Oxidizers, BasesRisk of exothermic reaction or evolution of toxic gases (

,

).[1][2]
Required Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling open solids outside a fume hood).

  • Hand Protection: Nitrile gloves (Minimum thickness 0.11 mm). Note: Iodine can stain and permeate standard latex rapidly; nitrile provides superior resistance.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Body: Lab coat with extended cuffs; closed-toe shoes.

Waste Segregation Workflow

The following decision tree illustrates the operational logic for segregating this specific compound. The critical control point is the separation from non-halogenated streams to prevent regulatory non-compliance and disposal facility rejection.

DisposalWorkflow Start Waste Generation: (R)-3-Amino-4-(4-iodophenyl)butanoic acid HCl StateCheck Assess Physical State Start->StateCheck SolidWaste Solid Waste (Excess Powder/Crystals) StateCheck->SolidWaste Pure Compound LiquidWaste Liquid Waste (Mother Liquors/Solutions) StateCheck->LiquidWaste Dissolved/Suspended Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Trace Residue SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Solid Halogenated Organics' SolidWaste->SolidContainer CompatibilityCheck Check pH & Oxidizers (Must be < pH 10, No Oxidizers) LiquidWaste->CompatibilityCheck DebrisContainer Container: Clear Poly Bag (Double) Label: 'Contaminated Lab Debris' Debris->DebrisContainer Final Transfer to Central Accumulation Area (Tag for High-Temp Incineration) SolidContainer->Final LiquidContainer Container: HDPE Carboy Label: 'Liquid Halogenated Waste' LiquidContainer->Final DebrisContainer->Final CompatibilityCheck->LiquidContainer Compatible

Figure 1: Decision logic for segregating iodinated amino acid waste streams. Green nodes indicate compliant containment endpoints.

Detailed Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Applicability: Expired lots, degraded samples, or excess dry powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers due to the corrosive nature of the HCl salt and potential iodine release.

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust.

    • Do not dissolve the solid in solvent solely for disposal purposes (this increases waste volume and cost).

  • Labeling:

    • Affix a hazardous waste tag immediately.[3]

    • Constituents: Write "(R)-3-Amino-4-(4-iodophenyl)butanoic acid HCl" (95-100%).

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated." [1]

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag to prevent contamination of the outer container surface.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction filtrates, or cleaning solvents containing the compound.[1]

  • Compatibility Verification:

    • Ensure the waste solvent stream is compatible with acidic halides .

    • WARNING: Do not mix with strong oxidizers (e.g., peroxide, permanganate) or strong bases (e.g., sodium hydroxide > 1M).[1] Mixing with oxidizers can liberate purple iodine gas (

      
      ); mixing with strong bases can generate heat and potential polymerization byproducts.
      
  • Segregation: Pour into the "Halogenated Solvent" carboy. Even if the solvent is methanol or water, the presence of the iodinated solute mandates the "Halogenated" classification [1].

  • pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt, ensure the waste container is rated for corrosives (HDPE is preferred over steel drums).

Protocol C: Spill Management (Immediate Response)

Applicability: Benchtop spills of solid powder.[1]

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE Up: Don double nitrile gloves, goggles, and N95 respirator.

  • Dry Cleanup:

    • Avoid wetting the powder if possible (wetting creates a corrosive, sticky sludge).

    • Use a scoop or stiff paper to lift the bulk solid into a waste jar.

  • Wet Polish:

    • Wipe the surface with a paper towel dampened with dilute sodium thiosulfate (5% aq). This neutralizes any liberated iodine (indicated by yellow/brown staining) to colorless iodide.

    • Dispose of wipes as Solid Hazardous Waste (Contaminated Debris).

Regulatory & Compliance Context

EPA/RCRA Considerations (USA)

While this specific intermediate may not be explicitly "P" or "U" listed under 40 CFR Part 261, it is regulated as Characteristic Hazardous Waste if it exhibits toxicity or if mixed with listed halogenated solvents (F-listed waste) [2].[1]

  • Generator Status: The generator must accurately characterize the waste.[3] The presence of the Iodine atom defines the incineration pathway.

  • Land Ban: Halogenated organic wastes are generally restricted from land disposal (Land Disposal Restrictions - LDR) and must be treated via incineration [3].[1]

Incineration Requirements

The disposal facility must use an incinerator equipped with a wet scrubber system. The combustion of this compound follows the reaction:


[1]

Standard municipal incinerators cannot handle the corrosive load of


 and 

, nor the toxicity of

emissions. Therefore, correct labeling as "Halogenated" is a legal and safety imperative.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (1980).[2][4] EPA Chemical Compatibility Chart (EPA-600/2-80-076). [Link][1]

  • U.S. Environmental Protection Agency. (2024). Land Disposal Restrictions for Hazardous Wastes. [Link][1]

Sources

Handling

Personal protective equipment for handling (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Executive Safety Assessment: The "Why" Behind the Protocol As a Senior Application Scientist, I prioritize the "Precautionary Principle." (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral, halogenated a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Behind the Protocol

As a Senior Application Scientist, I prioritize the "Precautionary Principle." (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral, halogenated amino acid salt. While specific toxicological data (RTECS) may be sparse for this specific isomer, its structural properties dictate our safety profile.

We treat this substance as a High-Potency Pharmacological Agent (HPPA) and a Corrosive Irritant based on three molecular features:

  • The Hydrochloride Salt (.HCl): Upon contact with moisture (mucous membranes, eyes, lungs), this moiety can hydrolyze to release hydrochloric acid, causing immediate irritation or chemical burns.

  • The 4-Iodophenyl Group: Halogenated aromatic rings often confer metabolic stability and specific bioactivity. Furthermore, carbon-iodine bonds can be photosensitive, requiring protection from light to prevent degradation into free iodine (a strong oxidizer/irritant).

  • The Amino Acid Backbone: Structural similarity to GABA and Baclofen analogs suggests potential neuroactivity. Inhalation of dust is the primary exposure vector to avoid.

The Hierarchy of Defense

PPE is your last line of defense.[1] Your primary defense is Engineering Controls .

Engineering Control Logic (DOT Visualization)

EngineeringControls Start Task Assessment State Physical State? Start->State Solid Dry Powder (Weighing/Transfer) State->Solid High Dust Risk Liquid Solubilized (Dilution/HPLC) State->Liquid Splash Risk Control1 Primary: Powder Containment Hood Secondary: Static Dissipator Solid->Control1 Control2 Primary: Chemical Fume Hood Secondary: Secondary Containment Tray Liquid->Control2

Figure 1: Engineering control decision logic based on physical state. Note that dry powder handling requires higher respiratory isolation than liquid handling.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix specifically for halogenated amino acid salts.

Body AreaHazard VectorRecommended PPE SpecificationScientific Rationale
Respiratory Airborne Dust / HCl FumesN95 (Minimum) ; P100 or PAPR for >100mg transfers.The HCl salt is hygroscopic; dust trapped in a mask can become acidic. N95 filters particulates; P100 offers oil-proof efficiency if organic solvents are present.
Hands Dermal Absorption / CorrosiveDouble Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Iodinated compounds can permeate standard latex. Double gloving provides a "breakthrough" indicator layer and allows shedding the outer layer if contaminated.
Eyes Corrosive Dust / SplashChemical Splash Goggles (Indirect Vent).Safety glasses are insufficient. Air currents can carry micro-particles of the salt around glasses and into the tear duct, creating an acidic solution.
Body Particulate AccumulationTyvek® Lab Coat or Closed-Front Synthetic Coat with elastic cuffs.Cotton coats trap dust in fibers. Synthetic materials (polypropylene) shed dust easier and prevent migration to street clothes.

Operational Protocols: Step-by-Step

Protocol A: Precision Weighing (The Critical Moment)

Risk: Static electricity often causes amino acid salts to "jump," creating an invisible aerosol cloud.

  • Environment: Activate the Powder Containment Hood or Fume Hood. Verify face velocity is 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the compound.

  • Transfer:

    • Open the source vial inside the hood.

    • Transfer gently to a pre-tared vessel.

    • Crucial: Wipe the threads of the source vial with a dry Kimwipe before recapping to prevent salt buildup (which grinds and creates dust upon next opening).

  • Decontamination: Immediately wipe the balance area with a moist paper towel (water solubilizes the salt) followed by ethanol.

Protocol B: Solubilization

Risk: Exothermic dissolution and potential iodine liberation.

  • Solvent Choice: Water, Methanol, or DMSO.

  • Addition Order: Always add the Solid to the Solvent , never Solvent to Solid. This manages the heat of solution (enthalpy) and prevents "puffing" of powder.

  • Light Protection: Once in solution, the iodophenyl group is vulnerable to photolysis. Wrap the vessel in aluminum foil or use amber glassware immediately.

Emergency Response & Waste Disposal

Spill Response Workflow

SpillResponse Alert Spill Detected Assess Is it Powder or Liquid? Alert->Assess Powder POWDER SPILL Assess->Powder Liquid LIQUID SPILL Assess->Liquid ActionP1 Cover with wet paper towel (Prevents dust) Powder->ActionP1 ActionL1 Absorb with Vermiculite or Chem-Pad Liquid->ActionL1 ActionP2 Wipe up; Double Bag ActionP1->ActionP2 Disposal Dispose as Halogenated Waste ActionP2->Disposal ActionL2 Check pH (Acidic?) ActionL1->ActionL2 ActionL3 Neutralize with Sodium Bicarb if necessary ActionL2->ActionL3 Yes ActionL2->Disposal No ActionL3->Disposal

Figure 2: Logic flow for containing and neutralizing spills. Note the specific instruction to wet powder spills to prevent aerosolization.

Disposal Strategy (Halogenated Rule)

Because of the Iodine atom, this compound cannot be disposed of in standard organic waste streams intended for fuel blending (incineration).

  • Solid Waste: Label as "Hazardous Solid Waste: Halogenated Organics."

  • Liquid Waste: Segregate into the Halogenated Solvent carboy. Do not mix with strong oxidizers (like nitric acid waste), as this can oxidize the iodide to elemental iodine (

    
    ), creating toxic purple fumes.
    

References

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] The National Academies Press, 2011.[4] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
Reactant of Route 2
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
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